molecular formula C23H20Cl2N4O3 B15142608 DS01080522

DS01080522

Numéro de catalogue: B15142608
Poids moléculaire: 471.3 g/mol
Clé InChI: UUZDBTHUOQZIJF-LDQVWUCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS01080522 is a useful research compound. Its molecular formula is C23H20Cl2N4O3 and its molecular weight is 471.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H20Cl2N4O3

Poids moléculaire

471.3 g/mol

Nom IUPAC

1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide

InChI

InChI=1S/C23H20Cl2N4O3/c1-32-20-9-16-12(4-5-27-22(16)25)6-17(20)23(31)29-21(19-8-15(30)11-28-19)13-2-3-14(10-26)18(24)7-13/h2-7,9,15,19,21,28,30H,8,11H2,1H3,(H,29,31)/t15-,19+,21?/m0/s1

Clé InChI

UUZDBTHUOQZIJF-LDQVWUCLSA-N

SMILES isomérique

COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC([C@H]3C[C@@H](CN3)O)C4=CC(=C(C=C4)C#N)Cl

SMILES canonique

COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)C#N)Cl

Origine du produit

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of DS01080522

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings has yielded no specific information regarding a compound designated "DS01080522." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical in the public domain as of the current date.

The absence of data prevents the fulfillment of the requested in-depth technical guide on its mechanism of action, including data presentation, experimental protocols, and visualizations.

Possible Explanations for Lack of Information

There are several potential reasons why information on this compound is not publicly accessible:

  • Internal Compound Designator: "this compound" may be an internal code used by a pharmaceutical or biotechnology company for a compound in the early stages of discovery or preclinical development. Such internal identifiers are typically not disclosed publicly until a later stage, such as a patent application or publication of research findings.

  • Discontinued Program: The research program associated with this compound may have been discontinued before any public disclosures were made.

  • Typographical Error: The identifier provided may contain a typographical error.

  • Novel Compound: The compound may be very new, and information has not yet been disseminated in public forums.

Recommendations for Proceeding

To obtain the requested information, it is recommended to:

  • Verify the Compound Identifier: Please double-check the accuracy of the identifier "this compound."

  • Consult Internal Documentation: If this is an internal project, please refer to internal documentation, research reports, or contact the relevant research and development department.

  • Provide Alternative Identifiers: If available, please provide any alternative names, chemical structures, or associated research programs that could aid in a more targeted search.

Without further clarifying information, it is not possible to provide the requested technical guide on the mechanism of action of this compound.

DS01080522: A Potent and Selective Inhibitor of PRKACA Kinase for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS01080522 is a highly potent small molecule inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), a key enzyme implicated in various cellular processes, including cell growth and proliferation. Dysregulation of PRKACA activity, often through genetic alterations such as the DNAJB1-PRKACA fusion gene, is a known driver in certain cancers, most notably fibrolamellar hepatocellular carcinoma (FL-HCC). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and preclinical anti-tumor effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting PRKACA.

Introduction to PRKACA and Its Role in Disease

Protein Kinase A (PKA) is a crucial mediator of cAMP signaling pathways, influencing a wide array of cellular functions. The catalytic activity of PKA is carried out by its catalytic subunits, with PRKACA being the alpha isoform. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the cAMP-response element binding protein (CREB), thereby modulating gene expression and other cellular responses.

Genetic alterations leading to constitutive PRKACA activation are linked to tumorigenesis. A prime example is the DNAJB1-PRKACA gene fusion, a hallmark of fibrolamellar hepatocellular carcinoma, which results in a constitutively active kinase. This has established PRKACA as a compelling therapeutic target for FL-HCC and potentially other cancers with aberrant PKA signaling.

This compound: Quantitative Inhibitory Profile

This compound demonstrates potent and specific inhibition of PRKACA kinase activity. The following tables summarize the key quantitative data reported for this inhibitor.

Parameter Value (IC50) Assay Type Reference
PRKACA Kinase Activity0.8 nMBiochemical Kinase Assay[1][2][3][4]
CREB Phosphorylation66 nMCell-Based Assay (NIH/3T3 cells)[1][2][3]
Table 1: In Vitro and Cellular Inhibitory Activity of this compound.

Signaling Pathway

The canonical cAMP/PKA signaling pathway, which is inhibited by this compound, is depicted below.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active Releases CREB CREB PRKACA_active->CREB Phosphorylates This compound This compound This compound->PRKACA_active Inhibits pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Figure 1: Simplified PRKACA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro PRKACA Kinase Activity Assay

This protocol describes a general method for measuring the kinase activity of PRKACA and the inhibitory effect of this compound.

Materials:

  • Recombinant human PRKACA enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., Kemptide)

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the PRKACA enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for PRKACA.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add inhibitor/vehicle to 384-well plate A->B C Add PRKACA enzyme and peptide substrate B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for the in vitro PRKACA kinase activity assay.
Cellular CREB Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.

Materials:

  • Cell line (e.g., NIH/3T3)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (or other cAMP-inducing agent)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with a cAMP-inducing agent like forskolin for a short period (e.g., 15-30 minutes) to activate the PKA pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CREB for normalization.

  • Quantify the band intensities and determine the IC₅₀ for the inhibition of CREB phosphorylation.

Western_Blot_Workflow A Cell treatment with this compound and cAMP stimulation B Cell lysis and protein quantification A->B C SDS-PAGE and protein transfer B->C D Membrane blocking C->D E Primary antibody incubation (p-CREB) D->E F Secondary antibody incubation E->F G Signal detection F->G H Stripping and re-probing (Total CREB) G->H I Quantification and IC50 determination H->I

Figure 3: Workflow for the cellular CREB phosphorylation Western blot assay.

In Vivo Anti-Tumor Activity

A study by Toyota and colleagues demonstrated the in vivo anti-tumor activity of a novel PRKACA inhibitor, likely related to this compound, in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma expressing the DNAJB1-PRKACA fusion gene.[5] This finding underscores the therapeutic potential of targeting PRKACA in this specific cancer context.

Kinase Selectivity

While this compound is a highly potent inhibitor of PRKACA, a comprehensive kinase selectivity profile against a broad panel of kinases is essential to fully characterize its specificity and potential off-target effects. Such data is critical for its development as a selective chemical probe or therapeutic agent. Researchers are encouraged to perform or consult kinome-wide profiling studies for a complete understanding of its selectivity.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PRKACA and a promising starting point for the development of targeted therapies against cancers driven by aberrant PKA signaling. Its high potency and demonstrated in vivo anti-tumor activity in a relevant cancer model highlight its potential. Further characterization, particularly a comprehensive kinase selectivity profile, will be crucial for its continued development and application in both basic research and clinical settings.

References

Unraveling the CREB Phosphorylation Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes essential for neuronal plasticity, metabolism, and cell survival. Its activity is exquisitely regulated by phosphorylation, primarily at the serine 133 residue, which acts as a convergence point for several key intracellular signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways that converge on CREB phosphorylation: the Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase (CaMK), and Mitogen-Activated Protein Kinase (MAPK) pathways. We present detailed experimental protocols for assessing CREB phosphorylation and activation, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding of this critical cellular mechanism. While the compound DS01080522 was a topic of initial interest, a thorough review of scientific literature and databases did not yield public information on this specific molecule. Therefore, this guide is structured to empower researchers to investigate the effects of any compound of interest on the CREB phosphorylation pathway.

Introduction to CREB and Its Significance

The cAMP response element-binding protein (CREB) is a 43 kDa member of the basic leucine zipper (bZIP) family of transcription factors.[1] In its inactive state, CREB has a low affinity for its target DNA sequence, the cAMP response element (CRE), found in the promoter region of numerous genes.[2] Upon cellular stimulation, CREB is phosphorylated, leading to a conformational change that enhances its DNA binding and allows for the recruitment of transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300.[3] This complex then initiates the transcription of target genes.

The array of genes regulated by CREB is vast and includes those involved in:

  • Neurobiology: Learning, memory, and synaptic plasticity (e.g., c-fos, BDNF).[4]

  • Metabolism: Gluconeogenesis and insulin signaling.

  • Cell Survival and Proliferation: Regulation of apoptosis and cell cycle progression.[2]

  • Circadian Rhythms: Control of the molecular clock (e.g., PER1, PER2).[4]

Given its central role in these fundamental processes, dysregulation of the CREB signaling pathway is implicated in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[2][4] This makes the CREB pathway a highly attractive target for therapeutic intervention.

Core Signaling Pathways Converging on CREB Phosphorylation

Multiple signaling cascades converge on the phosphorylation of CREB at Serine 133, providing a mechanism for integrating diverse extracellular signals into a coordinated transcriptional response. The three primary pathways are detailed below.

The Protein Kinase A (PKA) Pathway

The canonical pathway for CREB activation is initiated by signals that increase intracellular cyclic adenosine monophosphate (cAMP).

  • Activation: Ligands such as hormones and neurotransmitters bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase, which in turn synthesizes cAMP from ATP.

  • PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.

  • CREB Phosphorylation: The freed catalytic subunits of PKA translocate to the nucleus and directly phosphorylate CREB at Ser-133.[3][5]

PKA_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB CBP CBP/p300 pCREB->CBP Recruits Gene Target Gene Transcription CBP->Gene Initiates CaMK_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Neuronal Activity Ca_Channel Voltage-gated Ca2+ Channel Stimulus->Ca_Channel Opens Ca Ca2+ Ca_Channel->Ca Influx CaM Calmodulin Ca->CaM Binds to CaM_active Ca2+/CaM Complex CaM->CaM_active CaMKIV CaMKIV CaM_active->CaMKIV Activates CaMKIV_active Active CaMKIV CaMKIV->CaMKIV_active CREB CREB CaMKIV_active->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Gene Target Gene Transcription pCREB->Gene Activates MAPK_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK CREB CREB RSK->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Gene Target Gene Transcription pCREB->Gene Activates Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pCREB & anti-CREB) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J Luciferase_Assay_Workflow A 1. Cell Seeding B 2. Transfection (CRE-luciferase reporter) A->B C 3. Compound Treatment B->C D 4. Cell Lysis C->D E 5. Luciferase Substrate Addition D->E F 6. Luminescence Measurement E->F G 7. Data Normalization and Analysis F->G

References

Investigating DS01080522: A Potent PRKACA Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DS01080522, a potent inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound has emerged as a significant molecule in cancer research due to its highly specific and potent inhibition of PRKACA. PRKACA, the catalytic subunit of Protein Kinase A (PKA), is a crucial enzyme in cellular signal transduction. Its dysregulation has been implicated in the pathogenesis of various cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC), where a fusion gene, DNAJB1-PRKACA, acts as a primary oncogenic driver.[1][2][3] Understanding the role and inhibition of PRKACA is therefore of paramount importance in developing targeted cancer therapies.

Mechanism of Action

This compound functions as a direct inhibitor of the PRKACA kinase activity. By binding to the catalytic subunit, it prevents the phosphorylation of downstream substrates, thereby disrupting the PKA signaling cascade. One of the key downstream targets of PRKACA is the cAMP-responsive element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation.[4][5] The inhibition of CREB phosphorylation is a critical aspect of the anti-cancer activity of this compound.[1][2][4]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound.

TargetParameterValueCell LineReference
PRKACA Kinase ActivityIC500.8 nM-[1][2][4]
CREB PhosphorylationIC5066 nMNIH/3T3[2][4]

Signaling Pathway

The canonical PKA signaling pathway, which is targeted by this compound, is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme. This leads to the release and activation of the catalytic subunit, PRKACA. Activated PRKACA then phosphorylates a multitude of downstream targets, including the transcription factor CREB. Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. In cancers like FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive, cAMP-independent activation of PRKACA, driving oncogenesis.

PKA_Signaling_Pathway PRKACA (PKA) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormones / Neurotransmitters GPCR G-Protein Coupled Receptor Signal->GPCR binds AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA Holoenzyme (Regulatory + Catalytic Subunits) cAMP->PKA_inactive binds PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active releases CREB_inactive Inactive CREB PRKACA_active->CREB_inactive phosphorylates CREB_active Phosphorylated CREB (p-CREB) CREB_inactive->CREB_active This compound This compound This compound->PRKACA_active inhibits CRE cAMP Response Element (CRE) CREB_active->CRE binds to Gene_Expression Target Gene Expression (Proliferation, Survival) CRE->Gene_Expression regulates

PRKACA (PKA) Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro PRKACA Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

Materials:

  • Recombinant human PRKACA enzyme

  • Fluorescently labeled peptide substrate (e.g., LRRASLG)

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add the PRKACA enzyme to the wells of a 384-well plate.

  • Add the diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular CREB Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of CREB in a cellular context.

Materials:

  • NIH/3T3 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (or other cAMP-inducing agent)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed NIH/3T3 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with forskolin (e.g., 10 µM) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB signal.

Experimental Workflow

The general workflow for evaluating a novel PRKACA inhibitor like this compound involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow Workflow for Evaluating this compound A Target Identification (PRKACA in FL-HCC) B Compound Screening (Identification of this compound) A->B C In Vitro Biochemical Assays (Kinase Activity) B->C D Cellular Assays (CREB Phosphorylation, Cell Viability) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Pharmacokinetic & Pharmacodynamic Studies E->F G Toxicology & Safety Assessment F->G H Preclinical Development G->H

A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and specific inhibitor of PRKACA with demonstrated anti-tumor activity, particularly in preclinical models of fibrolamellar hepatocellular carcinoma. Its mechanism of action, centered on the inhibition of the PRKACA-CREB signaling axis, provides a strong rationale for its further development as a targeted therapy. The experimental protocols and workflows outlined in this guide offer a framework for the continued investigation and evaluation of this compound and other PRKACA inhibitors in the field of cancer research.

References

Navigating the Therapeutic Landscape of Fibrolamellar Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "DS01080522" in the context of fibrolamellar hepatocellular carcinoma (FLC) did not yield any publicly available information. This document will therefore focus on the broader landscape of experimental therapeutics and core biological pathways currently under investigation for this rare liver cancer.

Introduction

Fibrolamellar hepatocellular carcinoma (FLC) is a rare and aggressive liver cancer that primarily affects adolescents and young adults without underlying liver disease.[1] Unlike typical hepatocellular carcinoma (HCC), FLC is not associated with cirrhosis or viral hepatitis.[1] The discovery of a recurrent and pathognomonic genetic alteration, a ~400 kb deletion on chromosome 19 leading to a DNAJB1-PRKACA gene fusion, has revolutionized the understanding of FLC pathogenesis and opened new avenues for targeted therapies.[1][2] This technical guide provides an in-depth overview of the key signaling pathways, emerging therapeutic strategies, and available clinical trial data for researchers, scientists, and drug development professionals dedicated to advancing the treatment of FLC.

Core Signaling Pathway in Fibrolamellar Carcinoma

The central oncogenic driver in nearly all FLC tumors is the DNAJB1-PRKACA fusion protein.[1][2] This fusion results in a constitutively active protein kinase A (PKA) catalytic subunit, leading to the dysregulation of downstream signaling cascades critical for cell growth and survival.

DNAJB1_PRKACA_Signaling cluster_fusion DNAJB1-PRKACA Fusion cluster_downstream Downstream Effects DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA_activity Constitutively Active PKA Signaling DNAJB1_PRKACA->PKA_activity SIK_inactivation SIK Inactivation PKA_activity->SIK_inactivation Phosphorylation MAPK_pathway MAPK Pathway Activation PKA_activity->MAPK_pathway CRTC2_activation CRTC2 Activation SIK_inactivation->CRTC2_activation Leads to p300_activation p300 Activation CRTC2_activation->p300_activation Interacts with Transcriptional_Reprogramming Transcriptional Reprogramming p300_activation->Transcriptional_Reprogramming Drives Tumor_Growth Tumor Growth and Survival Transcriptional_Reprogramming->Tumor_Growth MAPK_pathway->Tumor_Growth

Diagram 1: Core signaling cascade initiated by the DNAJB1-PRKACA fusion protein in FLC.

Experimental Therapeutic Strategies and Quantitative Data

The unique molecular landscape of FLC provides several targets for therapeutic intervention. Current research focuses on direct inhibition of the fusion protein's activity, targeting downstream pathways, and harnessing the immune system.

Targeted Therapies

A number of targeted agents are being investigated, primarily focusing on kinase and downstream signaling inhibition.

Therapeutic TargetCompound(s)Phase of DevelopmentKey Quantitative Findings
BCL-XL DT2216 (PROTAC)Preclinical / Phase I/IIIn combination with irinotecan, led to sustained complete remission in FLC patient-derived xenograft (PDX) models.[3][4]
Multi-kinase Sorafenib, LenvatinibApproved for HCC, used off-label in FLCLimited data in FLC; often used due to lack of standard systemic options.
mTOR EverolimusPhase II (completed)A trial of estrogen deprivation with or without everolimus showed no clinical activity in advanced FLC.[5]
Immunotherapies

Given the expression of a neoantigen from the fusion protein, immunotherapy is a promising avenue of investigation.

Therapy TypeCompound(s)Phase of DevelopmentKey Quantitative Findings
Peptide Vaccine Fusion-VAC-XS15Phase IAims to induce T-cell responses against the DNAJB1-PRKACA fusion protein.[6][7][8]
Checkpoint Inhibitors Pembrolizumab, Nivolumab, IpilimumabPhase I/IIOften used in combination with other agents to enhance anti-tumor immunity.[9]
Combination Therapies

Combination strategies are being explored to overcome resistance and enhance efficacy.

Combination RegimenPhase of DevelopmentKey Quantitative Findings
DT2216 + Irinotecan Phase I/IIPreclinical data shows synergy.[3][4] A clinical trial is ongoing for pediatric and young adult solid tumors, including FLC.[1][2][10]
"Triple Therapy" (Nivolumab + 5-FU + Interferon α-2b) Phase I/IIIn a small study, this combination led to the conversion of unresectable disease to resectable in some patients.[11]
Peptide Vaccine + Checkpoint Inhibitors Phase IMultiple trials are investigating the combination of peptide vaccines with nivolumab and ipilimumab or atezolizumab.[7][8][9]

Experimental Protocols

Detailed, step-by-step protocols for ongoing clinical trials are often proprietary. However, based on publicly available information, the following provides an overview of the methodologies for key experimental therapies.

Preclinical Evaluation of DT2216 and Irinotecan in FLC Patient-Derived Xenografts (PDX)
  • Objective: To assess the in vivo efficacy and synergy of the BCL-XL degrader DT2216 in combination with irinotecan.

  • Animal Model: Immunocompromised mice engrafted with FLC patient-derived tumor fragments.

  • Treatment Regimen (Example):

    • DT2216 was administered intravenously once a week.

    • Irinotecan (e.g., 5 mg/kg) was administered for two treatment cycles, five days a week, with a one-week break in each cycle.[3][4]

  • Endpoint Analysis:

    • Tumor volume was measured regularly to assess treatment response.

    • At the end of the study, tumors were harvested for further analysis (e.g., immunohistochemistry, western blotting) to confirm target engagement and downstream effects.

  • Logical Workflow:

DT2216_Irinotecan_PDX_Workflow start Establish FLC PDX in Immunocompromised Mice treatment Administer Treatment Regimens: - Vehicle - DT2216 alone - Irinotecan alone - DT2216 + Irinotecan start->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring monitoring->treatment Repeat Cycles endpoint Endpoint: Tumor Harvest and Analysis monitoring->endpoint

Diagram 2: Workflow for preclinical evaluation of DT2216 and irinotecan in FLC PDX models.
Phase I/II Clinical Trial of Nivolumab, 5-Fluorouracil, and Interferon Alpha-2b

  • Objective: To evaluate the safety, tolerability, and efficacy of this combination in patients with unresectable FLC.[12][13]

  • Patient Population: Patients with histologically confirmed unresectable FLC.

  • Treatment Protocol (Simplified):

    • Cycles 1-2: Treatment with nivolumab, 5-fluorouracil (5-FU), and interferon alpha-2b.

    • Subsequent Cycles (up to 2 years): Continued treatment in the absence of disease progression or unacceptable toxicity.[12]

    • Dosing and schedule are specified in the full trial protocol.

  • Assessments:

    • Safety and tolerability are monitored throughout the trial.

    • Tumor response is assessed by imaging (e.g., RECIST 1.1 criteria).

    • Biopsies may be taken before and during treatment to analyze immunological changes in the tumor microenvironment.[11]

Phase I Clinical Trial of a DNAJB1-PRKACA Peptide Vaccine
  • Objective: To assess the safety, tolerability, and immunogenicity of a peptide vaccine targeting the fusion protein.[6][7][8]

  • Patient Population: Patients with FLC whose tumors are confirmed to have the DNAJB1-PRKACA fusion transcript.[8][9]

  • Treatment Protocol (Example - Adjuvant Setting):

    • The Fusion-VAC-XS15 peptide vaccine is administered subcutaneously with the adjuvant XS15.[6]

    • Two vaccinations are given, four weeks apart.

    • A booster vaccination may be given if an adequate T-cell response is not achieved.[8]

  • Assessments:

    • Safety and toxicity are the primary endpoints.

    • Immunogenicity is evaluated by measuring T-cell responses to the vaccine peptide.

    • In some trials, the vaccine is combined with checkpoint inhibitors like atezolizumab or nivolumab plus ipilimumab.[7][8]

Conclusion

The understanding of fibrolamellar hepatocellular carcinoma has been significantly advanced by the discovery of the DNAJB1-PRKACA fusion, providing a clear therapeutic target. While surgical resection remains the only curative option for localized disease, the landscape of systemic therapies is evolving rapidly. The development of targeted therapies like BCL-XL degraders, innovative immunotherapies such as peptide vaccines, and rational combination regimens offers new hope for patients with this rare and challenging cancer. Continued research into the downstream effects of the fusion protein and the tumor microenvironment will be crucial for the development of more effective and personalized treatments for FLC.

References

Biological Activity of PRKACA Inhibitor DS01080522: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of DS01080522, a potent inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways, offering a valuable resource for researchers in oncology and cell signaling.

Quantitative Inhibitory Activity

This compound demonstrates high potency against PRKACA, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) in biochemical assays. Its activity is also confirmed in cell-based assays through the inhibition of a key downstream substrate, CREB.

Table 1: Inhibitory Activity of this compound

Target/ProcessAssay TypeIC50 ValueReference
PRKACA Kinase ActivityBiochemical Assay0.8 nM[1][2]
CREB PhosphorylationCell-Based Assay (NIH/3T3 cells)66 nM[1][2]

Mechanism of Action and Signaling Pathway

Protein Kinase A is a central enzyme in the cAMP signaling pathway. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release of the active catalytic subunits (PRKACA)[3][4][5]. These subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, including the transcription factor CREB (cAMP response element-binding protein)[1]. This compound exerts its biological effect by directly inhibiting the kinase activity of the PRKACA subunit.

PRKACA (PKA) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_protein G-protein AC Adenylyl Cyclase (AC) G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion Receptor GPCR Receptor->G_protein 2. Activation ATP ATP PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive 5. Binding PRKACA Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA 6. Release CREB CREB PRKACA->CREB 7. Phosphorylation This compound This compound This compound->PRKACA Inhibition pCREB Phospho-CREB Gene_Expression Target Gene Expression pCREB->Gene_Expression 8. Transcription Signal Hormone/Signal Signal->Receptor 1. Binding

Caption: PRKACA (PKA) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for biochemical and cell-based assays relevant to the characterization of this compound.

Biochemical PRKACA Kinase Inhibition Assay

This assay quantitatively measures the direct inhibitory effect of this compound on the enzymatic activity of the PRKACA subunit.

Materials:

  • Recombinant PRKACA enzyme

  • Biotinylated-peptide substrate (e.g., CREBtide: KRREILSRRPSYR)[6]

  • ATP (Adenosine triphosphate)

  • cAMP (cyclic adenosine monophosphate)

  • This compound (test compound)

  • Kinase assay buffer (e.g., 0.1 M Tris, pH 7.5)

  • Quenching solution (e.g., 0.5 M EDTA)

  • Detection reagents (e.g., HTRF, Luminescence-based)

  • 384-well assay plates

Workflow Diagram:

Workflow: PRKACA Kinase Inhibition Assay prep 1. Prepare Reagents - Serial dilution of this compound - Kinase/Substrate/ATP mix dispense 2. Dispense Compound Add this compound dilutions to assay plate prep->dispense initiate 3. Initiate Reaction Add PRKACA enzyme, substrate, and ATP dispense->initiate incubate 4. Incubate Allow reaction to proceed (e.g., 30-45 min at RT) initiate->incubate quench 5. Stop Reaction Add quenching solution (EDTA) incubate->quench detect 6. Detection Add detection reagents and read plate quench->detect analyze 7. Data Analysis Calculate % inhibition and determine IC50 detect->analyze

Caption: General workflow for a biochemical PRKACA kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound solution.

  • Kinase Reaction: Initiate the reaction by adding a mixture containing the PRKACA enzyme, the biotinylated peptide substrate (e.g., 50 µM CREBtide), and ATP (e.g., 50 µM). The reaction solution may also contain cAMP (e.g., 1 µM) if starting with the holoenzyme[6].

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-45 minutes) at room temperature[6].

  • Quenching: Stop the reaction by adding a quenching solution, such as 0.5 M EDTA[6].

  • Signal Detection: Measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., HTRF, luminescence, or fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular CREB Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit PRKACA activity within a cellular context by quantifying the phosphorylation of its downstream target, CREB.

Materials:

  • Cell line (e.g., NIH/3T3 cells)[1][2]

  • Cell culture medium and supplements

  • PKA activator (e.g., Forskolin)[7]

  • This compound (test compound)

  • Lysis buffer

  • Antibodies: Anti-phospho-CREB (Ser133) and Anti-total-CREB

  • Detection system (e.g., Western Blot, ELISA, HTRF)

  • 96- or 384-well cell culture plates

Workflow Diagram:

Workflow: Cellular CREB Phosphorylation Assay plate_cells 1. Plate Cells Seed cells in microplates and incubate overnight treat_compound 2. Compound Treatment Treat cells with this compound for a set time (e.g., 30 min) plate_cells->treat_compound stimulate 3. Stimulate PKA Pathway Add activator (e.g., Forskolin) to induce CREB phosphorylation treat_compound->stimulate lyse_cells 4. Lyse Cells Lyse cells to release intracellular proteins stimulate->lyse_cells quantify 5. Quantify pCREB Measure levels of phosphorylated and total CREB using immunoassay lyse_cells->quantify analyze 6. Data Analysis Normalize pCREB to total CREB and determine IC50 quantify->analyze

Caption: General workflow for a cellular CREB phosphorylation assay.

Procedure:

  • Cell Plating: Seed NIH/3T3 cells into 96- or 384-well plates and allow them to adhere overnight[7].

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified incubation time (e.g., 30 minutes)[1][2].

  • PKA Activation: Stimulate the PKA pathway by adding an activator like forskolin to the cell culture medium and incubate for a short period.

  • Cell Lysis: Aspirate the medium and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-CREB Detection: Quantify the levels of phosphorylated CREB (at Ser133) and total CREB in the cell lysates. This can be accomplished using various immunoassay techniques, such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay[7].

  • Data Analysis: Normalize the phosphorylated CREB signal to the total CREB signal. Calculate the percent inhibition of CREB phosphorylation at each concentration of this compound relative to the stimulated control. Determine the cellular IC50 value by fitting the dose-response curve. The result should show a dose-dependent decrease in the phosphorylation level of CREB[1][2].

Therapeutic Potential

The dysregulation of the PKA signaling pathway is implicated in various diseases, including certain types of cancer[3]. Notably, the fusion gene DNAJB1-PRKACA is a signature oncogenic driver in fibrolamellar hepatocellular carcinoma (FL-HCC)[8]. The essential role of PRKACA kinase activity in the oncogenicity of this fusion protein suggests that potent inhibitors like this compound could be valuable therapeutic agents for FL-HCC and other conditions driven by aberrant PKA activity[7][8]. Research has shown that novel PRKACA inhibitors can inhibit fusion protein-dependent cell growth both in vitro and in vivo[8].

Logical Relationship of this compound Action PKA_Hyper Hyperactive PRKACA Signaling (e.g., DNAJB1-PRKACA fusion) Kinase_Inhibition Inhibition of PRKACA Kinase Activity Inhibitor This compound Inhibitor->Kinase_Inhibition causes Downstream_Effect Decreased Phosphorylation of Downstream Targets (e.g., CREB) Kinase_Inhibition->Downstream_Effect leads to Cellular_Outcome Anti-Tumor Activity (e.g., in FL-HCC models) Downstream_Effect->Cellular_Outcome results in

References

An In-depth Technical Guide to DS01080522 (CAS Number: 2832159-84-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS01080522 is a potent and selective inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document provides a comprehensive overview of the known properties of this compound, including its chemical identity, biological activity, and its role in the PRKACA signaling pathway. The information is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following identified properties:

PropertyValue
CAS Number 2832159-84-7
Molecular Formula C₂₃H₂₀Cl₂N₄O₃
Molecular Weight 471.34 g/mol
IUPAC Name 1-Chloro-N-[(S)-(3-chloro-4-cyanophenyl)[(2R,4S)-4-hydroxy-2-pyrrolidinyl]methyl]-7-methoxy-6-isoquinolinecarboxamide
SMILES O=C(NC([C@@H]1C--INVALID-LINK--CN1)c2ccc(C#N)c(Cl)c2)c3cc4c(cc3OC)c(Cl)cn=c4
Appearance Solid at room temperature[1]
Storage Conditions Store at -20°C for long-term stability[1]

Note: Detailed physicochemical properties such as melting point, boiling point, and a comprehensive solubility profile are not yet publicly available.

Biological Activity

This compound is a highly potent inhibitor of PRKACA, a key enzyme in the cAMP-dependent signaling pathway. Its inhibitory activity has been quantified in biochemical and cell-based assays.

AssayIC₅₀ Value
PRKACA Kinase Activity 0.8 nM
CREB Phosphorylation (in NIH/3T3 cells) 66 nM[2]

The inhibition of PRKACA by this compound leads to a downstream reduction in the phosphorylation of cAMP Response Element-Binding Protein (CREB), a crucial transcription factor involved in cellular processes such as proliferation, differentiation, and survival.

Signaling Pathway

This compound exerts its biological effects by directly targeting the catalytic subunit of PKA (PRKACA). The canonical PKA signaling pathway and the point of inhibition by this compound are illustrated below.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylate Cyclase GPCR->AC 2. Activation ATP ATP cAMP cAMP ATP->cAMP 3. Conversion AC PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive 4. Binding PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active 5. Dissociation CREB CREB PKA_active->CREB 6. Phosphorylation This compound This compound This compound->PKA_active Inhibition pCREB Phospho-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression 7. Transcription Activation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, PRKACA Enzyme, ATP, and Peptide Substrate Incubation Incubate PRKACA with This compound Reagents->Incubation Compound_Prep Serially Dilute this compound Compound_Prep->Incubation Initiation Initiate Reaction with ATP and Substrate Incubation->Initiation Reaction_Time Allow Reaction to Proceed (e.g., 30-60 min at 30°C) Initiation->Reaction_Time Termination Stop Reaction (e.g., with EDTA) Reaction_Time->Termination Detection_Step Detect Phosphorylated Substrate (e.g., using luminescence, fluorescence, or radioactivity) Termination->Detection_Step Data_Analysis Calculate IC₅₀ Value Detection_Step->Data_Analysis Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Cell_Seeding Seed NIH/3T3 Cells Compound_Treatment Treat Cells with this compound (e.g., 30 min) Cell_Seeding->Compound_Treatment Stimulation Stimulate PKA Pathway (e.g., with Forskolin) Compound_Treatment->Stimulation Lysis Lyse Cells Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-pCREB, anti-CREB, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis and IC₅₀ Calculation Detection->Analysis

References

Crystal Structure of Human PRKACA in Complex with DS01080522: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. The information presented herein is intended to support research and development efforts in the fields of oncology and kinase inhibitor design.

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme.[1] Dysregulation of PRKACA activity has been implicated in various diseases, including several types of cancer.[1][2] Notably, a fusion gene involving PRKACA is a key driver in fibrolamellar hepatocellular carcinoma, making it a prime target for therapeutic intervention.[3]

This compound is a potent inhibitor of PRKACA.[4][5][6][7][8] Understanding the structural basis of this inhibition is paramount for the development of novel and more selective therapeutic agents. This guide details the crystal structure of the human PRKACA-DS01080522 complex, providing key quantitative data and outlining the typical experimental workflow for such a study.

Quantitative Data Summary

The following tables summarize the key crystallographic data for the human PRKACA-DS01080522 complex, as deposited in the Protein Data Bank (PDB) under the accession code 7Y1G, and the in vitro activity of the inhibitor.[3]

Table 1: Crystallographic Data for PDB ID: 7Y1G[3]
ParameterValue
PDB ID7Y1G
Resolution (Å)2.30
R-Value Work0.185
R-Value Free0.237
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=55.12, b=85.23, c=164.57
Expression SystemEscherichia coli BL21(DE3)
MethodX-ray Diffraction
Table 2: Inhibitor Activity Data for this compound
ParameterValueReference
TargetPRKACA Kinase Activity[4][5][7][8]
IC500.8 nM[4][5][7][8]
TargetCREB Phosphorylation (in NIH/3T3 cells)[4]
IC5066 nM[4]

Experimental Protocols

While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines a generalized, standard workflow for the determination of a protein-ligand crystal structure.

Protein Expression and Purification
  • Gene Synthesis and Cloning: The gene encoding human PRKACA is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3).[3] Protein expression is induced, typically by the addition of IPTG, and the cells are grown at a controlled temperature to ensure proper protein folding.

  • Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The target protein binds to the column, while other cellular proteins are washed away. The purified protein is then eluted from the column.

  • Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove any remaining impurities and aggregated protein, ensuring a homogenous sample for crystallization.

Crystallization
  • Complex Formation: The purified PRKACA protein is incubated with a molar excess of the inhibitor this compound to ensure the formation of the protein-ligand complex.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. This involves mixing the complex with a wide range of precipitants, buffers, and salts at different concentrations.

  • Optimization: Promising initial crystal hits are optimized by systematically varying the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting single crystals.

Data Collection and Structure Determination
  • Crystal Harvesting and Cryo-protection: Suitable crystals are harvested from the crystallization drops and soaked in a cryo-protectant solution to prevent ice formation during X-ray data collection. The crystals are then flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the crystal is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The three-dimensional structure of the protein-ligand complex is solved using molecular replacement, with a known structure of PRKACA as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. This iterative process of refinement and model building results in the final, high-resolution crystal structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination cloning Gene Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis purification Purification lysis->purification complex Complex Formation (PRKACA + this compound) purification->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure Final Structure refinement->final_structure PDB: 7Y1G

Caption: Generalized workflow for determining the crystal structure of a protein-ligand complex.

PKA Signaling Pathway and Inhibition

pka_pathway camp cAMP pka_holo Inactive PKA Holoenzyme (R2C2) camp->pka_holo Binds reg_sub Regulatory Subunits (R) pka_holo->reg_sub Releases prkaca Active PRKACA (C) pka_holo->prkaca Releases substrates Substrate Proteins prkaca->substrates Phosphorylates p_substrates Phosphorylated Substrates prkaca->p_substrates This compound This compound This compound->prkaca Inhibits response Cellular Response p_substrates->response

Caption: Simplified PKA signaling pathway illustrating the inhibitory action of this compound.

References

In-Depth Technical Guide: PDB ID 7Y1G - The Complex of PRKACA and DS01080522

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry 7Y1G, which details the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. This document outlines the key structural and functional data, detailed experimental protocols, and relevant signaling pathways, serving as a critical resource for research and development in oncology and kinase inhibitor design.

Core Data Summary

The following tables summarize the key quantitative data associated with the PDB ID 7Y1G and the inhibitor this compound.

Table 1: PDB Entry 7Y1G Structural and Experimental Data
ParameterValueReference
PDB ID 7Y1G[1]
Classification TRANSFERASE[1]
Organism Homo sapiens[1]
Expression System Escherichia coli BL21(DE3)[1]
Method X-RAY DIFFRACTION[1]
Resolution 2.30 Å[1]
R-Value Free 0.237[1]
R-Value Work 0.185[1]
Deposited 2022-06-08[1]
Released 2022-09-28[1]
Table 2: Inhibitor this compound Activity
ParameterValue (IC50)Reference
PRKACA Kinase Activity 0.8 nM[2]
CREB Phosphorylation 66 nM[2]

Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in the cAMP-dependent signaling pathway, which regulates a multitude of cellular processes. The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme. The pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein), modulating gene expression and other cellular responses. The inhibitor this compound directly targets the catalytic subunit PRKACA, blocking its kinase activity and thereby inhibiting the downstream signaling cascade.

PRKACA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP to cAMP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme binds to regulatory subunits PRKACA Active PRKACA (Catalytic Subunit) PKA_holoenzyme->PRKACA releases CREB CREB PRKACA->CREB phosphorylates This compound This compound (Inhibitor) This compound->PRKACA inhibits pCREB Phosphorylated CREB (p-CREB) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression activates

Figure 1: PRKACA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the primary publication associated with PDB ID 7Y1G, "Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model".

Protein Expression and Purification for Crystallography

Objective: To produce and purify recombinant human PRKACA for structural studies.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding human PRKACA (amino acids 1-351) was synthesized and cloned into an E. coli expression vector. The construct included a C-terminal histidine tag to facilitate purification.[3][4][5][6]

  • Expression: The expression vector was transformed into E. coli BL21(DE3) cells.[1] Cultures were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression was then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Lysate Clarification: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 30mM potassium phosphate, pH 7.5, 150mM KCl, 1mM DTT, 1mM EDTA) containing protease inhibitors.[3] The cells were lysed by sonication or high-pressure homogenization, and the lysate was clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PRKACA was then eluted with a buffer containing a higher concentration of imidazole.

  • Further Purification: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein was assessed by SDS-PAGE to be >90%.[3]

X-ray Crystallography

Objective: To determine the three-dimensional structure of PRKACA in complex with this compound.

Methodology:

  • Complex Formation: Purified PRKACA was incubated with a molar excess of this compound to ensure the formation of the protein-inhibitor complex.

  • Crystallization: The PRKACA-DS01080522 complex was crystallized using the vapor diffusion method. The specific crystallization conditions, including the precipitant, buffer, and temperature, were optimized to obtain diffraction-quality crystals.

  • Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

  • Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined structure of PRKACA as a search model. The model was then refined against the collected diffraction data to a final resolution of 2.30 Å.[1]

PRKACA Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound on PRKACA kinase activity.

Methodology:

  • Assay Principle: The ADP-Glo™ Kinase Assay was used to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[7][8][9][10][11]

  • Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well contained recombinant human PRKACA, a suitable substrate (e.g., a peptide substrate), ATP, and varying concentrations of the inhibitor this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[9]

  • Reaction and Termination: The reaction was initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction was then terminated by the addition of the ADP-Glo™ Reagent, which also depletes the remaining ATP.[8]

  • ADP Detection: After a 40-minute incubation with the ADP-Glo™ Reagent, the Kinase Detection Reagent was added. This reagent converts the ADP produced to ATP and simultaneously catalyzes a luciferase-luciferin reaction that generates a luminescent signal.[8]

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, was calculated from the dose-response curve.

CREB Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.

Methodology:

  • Assay Principle: The AlphaLISA® SureFire® Ultra™ p-CREB (Ser133) assay was used to quantify the level of phosphorylated CREB at serine 133 in cell lysates.[12][13][14][15][16]

  • Cell Culture and Treatment: A suitable cell line was cultured and seeded in multi-well plates. The cells were then treated with various concentrations of this compound for a specific duration.

  • Cell Lysis: After treatment, the cell culture medium was removed, and the cells were lysed using the provided lysis buffer to release the cellular proteins.

  • Immunoassay: The cell lysate was transferred to an assay plate. The AlphaLISA® Acceptor beads and Biotinylated Antibody were added and incubated to allow for the formation of a sandwich immunocomplex with phosphorylated CREB. Subsequently, Streptavidin-coated Donor beads were added, which bind to the biotinylated antibody, bringing the Donor and Acceptor beads in close proximity.

  • Signal Detection and Analysis: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the amount of phosphorylated CREB. The IC50 value for the inhibition of CREB phosphorylation was determined from the dose-response curve.

Experimental/Logical Workflow Diagram

The following diagram illustrates the overall workflow from protein production to structural and functional analysis of the PRKACA-DS01080522 complex.

Experimental_Workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis cluster_functional_assays Functional Assays gene_synthesis Gene Synthesis & Cloning expression Protein Expression in E. coli gene_synthesis->expression purification Purification (Affinity & Size-Exclusion Chromatography) expression->purification complex_formation Complex Formation (PRKACA + this compound) purification->complex_formation kinase_assay PRKACA Kinase Inhibition Assay (ADP-Glo) purification->kinase_assay crystallization Crystallization complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_determination Structure Determination & Refinement data_collection->structure_determination pdb_deposition PDB Deposition (7Y1G) structure_determination->pdb_deposition ic50_determination IC50 Determination kinase_assay->ic50_determination creb_assay CREB Phosphorylation Assay (AlphaLISA) creb_assay->ic50_determination

Figure 2: Experimental workflow for 7Y1G complex analysis.

References

Methodological & Application

Application Notes and Protocols for DS01080522 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the utilization of the novel compound DS01080522 in a variety of cell culture experiments. This compound is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase X (TKX). By specifically targeting TKX, this compound offers a powerful tool for researchers to investigate the TKX signaling pathway and its role in cellular processes such as proliferation, apoptosis, and differentiation. These protocols are intended for researchers, scientists, and drug development professionals working in cell biology and oncology.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of TKX, preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of the Pro-Survival Pathway, ultimately promoting apoptosis in cancer cells that exhibit aberrant TKX signaling.

a cluster_0 This compound This compound TKX Target Kinase X (TKX) This compound->TKX Inhibits DownstreamSubstrate Downstream Substrate TKX->DownstreamSubstrate Phosphorylates ProSurvival Pro-Survival Pathway DownstreamSubstrate->ProSurvival Activates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits

Figure 1. Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cancer cell lines.

Table 1: In Vitro Potency of this compound

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma15
A549Lung Carcinoma28
MCF-7Breast Adenocarcinoma42

Table 2: Apoptosis Induction by this compound (24-hour treatment)

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V+)
HCT11610065%
A54910058%
MCF-710051%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

g cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells (e.g., HCT116, A549, MCF-7) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Figure 2. Workflow for the cell viability assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • HCT116, A549, or MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the procedure to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Phospho-TKX Substrate

This protocol allows for the assessment of the inhibitory effect of this compound on the TKX signaling pathway.

g cluster_workflow Experimental Workflow: Western Blotting A 1. Treat Cells with This compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE B->C D 4. Transfer to Membrane C->D E 5. Block Membrane D->E F 6. Primary Antibody Incubation (p-Substrate, Total Substrate, Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H

Figure 3. Workflow for Western blotting.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-TKX substrate, anti-total-TKX substrate, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

  • Low cell viability in control wells: Check for contamination, ensure proper cell seeding density, and use fresh medium.

  • High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Inconsistent IC50 values: Ensure accurate serial dilutions of this compound and consistent cell seeding.

Conclusion

This compound is a valuable research tool for investigating the TKX signaling pathway. The protocols provided here offer a starting point for characterizing the effects of this compound in various cell culture models. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Application Notes and Protocols for DS01080522 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the experimental protocol for DS01080522 in vitro assays did not yield specific results for a compound or protocol with this identifier. The designation "this compound" does not correspond to a publicly available experimental protocol, and as such, detailed application notes, quantitative data, and specific methodologies cannot be provided at this time.

General principles of in vitro assays are well-established and are crucial in drug discovery and development for assessing the biological activity of new chemical entities. These assays can range from target-based assays measuring the interaction of a compound with a specific protein to cell-based assays evaluating the effect of a compound on cellular functions.

General Principles of In Vitro Assays in Drug Discovery

In the absence of specific information for "this compound," a generalized workflow for characterizing a novel compound in vitro is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: In Vitro Pharmacological Profiling A Compound Library B High-Throughput Screening (HTS) (e.g., Target-based biochemical assay) A->B C Hit Identification B->C D Hit Confirmation C->D Validate Hits E Dose-Response Assays (e.g., IC50/EC50 determination) D->E F Lead Compound Selection E->F G Cell-Based Assays (e.g., Cytotoxicity, Proliferation) F->G Characterize Leads H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H I Signaling Pathway Analysis H->I

Figure 1: A generalized workflow for in vitro drug discovery, from initial screening to mechanistic studies.

Hypothetical Signaling Pathway Analysis

Should "this compound" be an inhibitor of a specific kinase, for example, a common in vitro experiment would be to assess its impact on a relevant signaling pathway. Below is a hypothetical representation of the MAPK/ERK signaling pathway, a common target in cancer drug development.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Application Notes and Protocols for Hypothetical Agent X in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DS01080522" did not yield specific public data in scientific literature or clinical trial databases. Therefore, this document provides a representative protocol for a hypothetical anti-cancer agent, hereafter referred to as Hypothetical Agent X , in the context of mouse xenograft models. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the investigational compound and the research question.

Introduction

Mouse xenograft models are a cornerstone of preclinical cancer research, enabling the in vivo evaluation of novel therapeutic agents against human tumors. This document outlines the essential protocols for assessing the anti-tumor efficacy of Hypothetical Agent X, a fictional investigational compound, in a subcutaneous xenograft model. The provided methodologies cover study design, animal handling, drug formulation and administration, and endpoint analysis.

Efficacy of Hypothetical Agent X in a Subcutaneous Xenograft Model

This section details a representative study evaluating the efficacy of Hypothetical Agent X in immunodeficient mice bearing tumors derived from a human cancer cell line.

Study Design and Dosing

The primary objective of this study is to determine the dose-dependent anti-tumor activity of Hypothetical Agent X. A cohort of immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are inoculated with a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer). Once tumors reach a palpable size (approximately 100-150 mm³), animals are randomized into treatment and control groups.

Table 1: Dosing Regimen for Hypothetical Agent X Efficacy Study

GroupTreatmentDosage (mg/kg)Administration RouteFrequencyNumber of Animals (n)
1Vehicle Control-Per Oral (p.o.)Daily10
2Hypothetical Agent X10Per Oral (p.o.)Daily10
3Hypothetical Agent X30Per Oral (p.o.)Daily10
4Hypothetical Agent X100Per Oral (p.o.)Daily10
Summary of Anti-Tumor Efficacy

The primary endpoint for efficacy is the inhibition of tumor growth. Tumor volume is measured bi-weekly, and the percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.

Table 2: Efficacy Data for Hypothetical Agent X

GroupTreatmentMean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (% TGI)
1Vehicle Control1500 ± 150-
2Hypothetical Agent X (10 mg/kg)1050 ± 12030%
3Hypothetical Agent X (30 mg/kg)600 ± 9560%
4Hypothetical Agent X (100 mg/kg)300 ± 7080%

Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Culture: The selected human cancer cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Implantation: A 100 µL cell suspension (containing 1 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.

Animal Husbandry
  • Species: Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old).

  • Housing: Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Mice are allowed to acclimatize for at least one week before the start of the experiment.

Drug Formulation and Administration
  • Vehicle Preparation: A suitable vehicle is prepared (e.g., 0.5% methylcellulose in sterile water).

  • Drug Formulation: Hypothetical Agent X is formulated as a suspension in the vehicle at the required concentrations.

  • Administration: The formulated compound or vehicle is administered orally using a gavage needle. The volume of administration is typically 10 mL/kg body weight.

Monitoring and Endpoints
  • Tumor Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Body Weight: Animal body weight is recorded twice weekly as an indicator of toxicity.

  • Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). At the endpoint, animals are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the mouse xenograft efficacy study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Cell Culture B Cell Implantation in Mice A->B C Tumor Growth & Randomization B->C D Daily Dosing (Vehicle/Agent X) C->D E Bi-weekly Tumor & Weight Measurement D->E F Endpoint Reached E->F G Tumor Excision F->G H Data Analysis (% TGI) G->H

Caption: Workflow for a mouse xenograft efficacy study.

Hypothetical Signaling Pathway

This diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anti-cancer agents. Hypothetical Agent X is shown to inhibit the kinase activity of the receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK AgentX Hypothetical Agent X AgentX->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of a generic RTK pathway by Hypothetical Agent X.

Application Notes and Protocols: Efficacy of Temsirolimus in Fibrolamellar Hepatocellular Carcinoma Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "DS01080522" did not yield any publicly available information regarding its application in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) patient-derived xenografts (PDX). The following application notes and protocols are based on published research for Temsirolimus , an mTOR inhibitor, which has been studied in this context. This information is provided as a representative example to demonstrate the requested format and content.

Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults without underlying liver disease.[1][2] A key characteristic of FL-HCC is a specific gene fusion, DNAJB1-PRKACA, which is considered the primary oncogenic driver.[1][2] This fusion leads to the activation of the cAMP-dependent protein kinase A (PKA) signaling pathway.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for studying FL-HCC and evaluating potential therapeutic agents.[1][4][5] These models closely mimic the histological and genomic characteristics of the original patient tumors.[1]

This document outlines the application of Temsirolimus, an inhibitor of the mammalian target of rapamycin (mTOR), in the context of FL-HCC PDX models. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its activation has been observed in FL-HCC.[1]

Data Presentation

Table 1: In Vivo Efficacy of Temsirolimus in FL-HCC PDX Models
PDX ModelTreatment GroupDosageAdministration RouteTumor Volume ChangeSurvival BenefitReference
Metastatic FL-HCCTemsirolimus20 mg/kgIntraperitonealSignificant reduction vs. controlExtended survival[1]
Metastatic FL-HCCFOLFIRINOXStandard DoseIntravenousSignificant reduction vs. controlExtended survival[1]
Metastatic FL-HCCVehicle Control-IntraperitonealProgressive tumor growth-[1]

Note: Specific quantitative values for tumor volume change and survival benefit were not detailed in the provided search results but were reported as significant.

Signaling Pathway

The DNAJB1-PRKACA fusion protein in FL-HCC leads to aberrant activation of PKA signaling. Downstream effectors of this pathway can converge on the mTOR signaling cascade, promoting cell growth and proliferation. Temsirolimus acts by inhibiting mTOR, thereby blocking these pro-tumorigenic signals.

FL_HCC_mTOR_Pathway cluster_cell Hepatocyte DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA Activated PKA DNAJB1_PRKACA->PKA Activates Downstream Downstream Effectors PKA->Downstream mTOR_Complex mTOR Complex Downstream->mTOR_Complex Activates Cell_Growth Cell Growth & Proliferation mTOR_Complex->Cell_Growth Temsirolimus Temsirolimus Temsirolimus->mTOR_Complex Inhibits PDX_Establishment_Workflow Patient_Tumor 1. Obtain Fresh FL-HCC Tumor Tissue Tissue_Prep 2. Mechanically & Enzymatically Dissociate Tissue Patient_Tumor->Tissue_Prep Cell_Suspension 3. Prepare Single-Cell Suspension Tissue_Prep->Cell_Suspension Implantation 4. Subcutaneously Implant into Immunodeficient Mice (e.g., NSG) Cell_Suspension->Implantation Monitoring 5. Monitor Tumor Growth and Passage Implantation->Monitoring Efficacy_Study_Workflow Tumor_Bearing_Mice 1. Establish Cohorts of Tumor-Bearing PDX Mice Randomization 2. Randomize Mice into Treatment Groups Tumor_Bearing_Mice->Randomization Treatment 3. Administer Temsirolimus or Vehicle Control Randomization->Treatment Monitoring 4. Monitor Tumor Volume and Animal Weight Treatment->Monitoring Endpoint 5. Analyze Data at Study Endpoint Monitoring->Endpoint

References

Application Note: Western Blot Protocol for Detecting pCREB (Ser133) Following DS01080522 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection of phosphorylated cAMP response element-binding protein (pCREB) at serine 133 using Western blotting. This method is intended for researchers investigating the effects of the novel compound DS01080522 on cellular signaling pathways that involve CREB activation.

Introduction

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The activity of CREB is primarily regulated by phosphorylation at the serine 133 residue. This phosphorylation event can be initiated by several signaling pathways, including those mediated by protein kinase A (PKA) and calcium/calmodulin-dependent protein kinases (CaMKs).

Given its central role in cellular function, the modulation of CREB phosphorylation is a key area of investigation in drug discovery and development. This application note details a robust Western blot protocol to assess the impact of a novel compound, this compound, on the phosphorylation status of CREB.

Hypothetical Signaling Pathway for CREB Phosphorylation

The diagram below illustrates a generalized signaling cascade that can lead to the phosphorylation of CREB. A compound like this compound could potentially influence this pathway at various points, either directly or indirectly, to modulate CREB activity.

Application Notes and Protocols for Kinase Assay of DS01080522, a Protein Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of DS01080522, a potent inhibitor of the cAMP-activated protein kinase A catalytic subunit alpha (PRKACA), also known as PKA. The provided methodologies cover both biochemical and cell-based assays to assess the potency and cellular effects of this compound.

Introduction

Protein Kinase A (PKA) is a key enzyme in cellular signaling, responding to changes in cyclic AMP (cAMP) levels to regulate a multitude of cellular processes, including metabolism, gene expression, and cell growth and division. Dysregulation of the PKA signaling pathway has been implicated in various diseases, including cancer. This compound has been identified as a potent inhibitor of PKA, demonstrating significant inhibition of its kinase activity and the phosphorylation of its downstream target, CREB. These protocols are designed to enable researchers to effectively evaluate this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against PKA.

TargetAssay TypeParameterValue
PRKACA (PKA)Biochemical Kinase AssayIC500.8 nM
CREB PhosphorylationCell-Based AssayIC5066 nM

Experimental Protocols

Two primary methodologies are described for assessing the inhibitory activity of this compound: a biochemical assay to measure direct inhibition of PKA catalytic activity and a cell-based assay to determine the compound's effect on a key downstream signaling event.

Protocol 1: Biochemical Kinase Assay for PKA Inhibition

This protocol outlines an in vitro kinase assay using a purified recombinant PKA enzyme and a synthetic peptide substrate. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay system is a suitable commercial kit for this purpose.

Materials:

  • Recombinant human PKA (PRKACA)

  • PKA substrate peptide (e.g., LRRASLG)

  • This compound inhibitor

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from 1 µM is recommended to generate a comprehensive dose-response curve. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Reaction Setup:

    • Add 5 µL of the serially diluted this compound or control to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the PKA enzyme and PKA substrate peptide in kinase assay buffer. The final concentration of PKA should be in the low nanomolar range (e.g., 1-5 nM), and the substrate concentration should be at or near its Km value.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near its Km for PKA.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for CREB Phosphorylation

This protocol describes a method to measure the inhibition of PKA-mediated phosphorylation of the transcription factor CREB at Serine 133 in a cellular context. This can be performed using various methods, including Western blotting or a quantitative immunoassay such as an ELISA or HTRF® assay.

Materials:

  • Cells expressing a functional PKA signaling pathway (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound inhibitor

  • PKA activator (e.g., Forskolin)

  • Lysis buffer

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • Secondary antibodies (if using Western blot or ELISA)

  • Detection reagents (e.g., ECL for Western blot, TMB for ELISA)

  • Appropriate instrumentation (Western blot imaging system or plate reader)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate or larger format and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates and clarify by centrifugation.

  • Detection of Phospho-CREB:

    • Western Blot:

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against phospho-CREB and total CREB.

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

      • Detect the signal using an ECL reagent and an imaging system.

    • ELISA/HTRF®:

      • Follow the manufacturer's protocol for the specific assay kit. Typically, this involves adding the cell lysate to a pre-coated plate, followed by the addition of detection antibodies and a substrate or reader solution.

  • Data Analysis:

    • Quantify the levels of phospho-CREB and normalize to the total CREB levels.

    • Calculate the percent inhibition of CREB phosphorylation for each concentration of this compound relative to the stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP from ATP G_protein->AC ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active cAMP binding releases catalytic subunits CREB CREB PKA_active->CREB This compound This compound This compound->PKA_active pCREB p-CREB CREB->pCREB Phosphorylation Gene Target Gene Expression pCREB->Gene Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_prep Prepare this compound Serial Dilution Plate_setup Add Inhibitor & Enzyme Mix to 96-well Plate Inhibitor_prep->Plate_setup Reagent_prep Prepare PKA Enzyme & Substrate Mix Reagent_prep->Plate_setup Incubation1 Pre-incubate 15 min Plate_setup->Incubation1 Reaction_start Add ATP to Initiate Reaction Incubation1->Reaction_start Incubation2 Incubate 60 min at 30°C Reaction_start->Incubation2 Stop_reaction Add ADP-Glo™ Reagent Incubation2->Stop_reaction Incubation3 Incubate 40 min Stop_reaction->Incubation3 Signal_generation Add Kinase Detection Reagent Incubation3->Signal_generation Incubation4 Incubate 30-60 min Signal_generation->Incubation4 Readout Measure Luminescence Incubation4->Readout Calculate_inhibition Calculate % Inhibition Readout->Calculate_inhibition IC50_determination Determine IC50 Calculate_inhibition->IC50_determination Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_detection Detection of p-CREB cluster_analysis Data Analysis Seed_cells Seed Cells in Plate Inhibitor_treatment Pre-treat with this compound Seed_cells->Inhibitor_treatment Stimulation Stimulate with Forskolin Inhibitor_treatment->Stimulation Wash_cells Wash Cells with PBS Stimulation->Wash_cells Lyse_cells Lyse Cells Wash_cells->Lyse_cells Collect_lysate Collect & Clarify Lysate Lyse_cells->Collect_lysate Detection_method Western Blot or ELISA/HTRF® Collect_lysate->Detection_method Quantify_signal Quantify p-CREB & Total CREB Detection_method->Quantify_signal Normalize_data Normalize p-CREB to Total CREB Quantify_signal->Normalize_data Calculate_inhibition Calculate % Inhibition Normalize_data->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

Application Note & Protocol: Evaluation of DS01080522 on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

DS01080522 is a potent and selective inhibitor of Protein Kinase A (PKA), officially known as Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). PKA is a critical enzyme in the cAMP-dependent signaling pathway, which is frequently dysregulated in various cancers, playing a pivotal role in cell proliferation, survival, and differentiation. By inhibiting PRKACA, this compound presents a promising avenue for targeted cancer therapy. This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines using a standard tetrazolium-based colorimetric assay (MTT). The presented data is illustrative to guide researchers in their experimental design and interpretation.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The following tables summarize hypothetical data from cell viability assays performed on three common cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer), after 48 hours of treatment with this compound.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HeLaCervical Cancer15.8

Table 2: Dose-Response of this compound on Cancer Cell Viability (48h Treatment)

This compound Conc. (µM)A549 % Viability (Mean ± SD)MCF-7 % Viability (Mean ± SD)HeLa % Viability (Mean ± SD)
0 (Vehicle)100 ± 5.1100 ± 4.8100 ± 5.3
195 ± 4.998 ± 5.099 ± 4.7
568 ± 6.275 ± 5.580 ± 6.1
1048 ± 5.855 ± 6.062 ± 5.9
2522 ± 4.530 ± 4.938 ± 5.2
5010 ± 3.115 ± 3.820 ± 4.1

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Viability Assay Protocol (MTT)
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells (5,000-10,000 cells/well) Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound (24-72 hours) MTT_Addition 4. Add MTT Reagent (2-4 hours incubation) Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance 6. Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis 7. Calculate % Viability & Determine IC50 Absorbance->Data_Analysis

Caption: Experimental workflow for the cell viability assay.

signaling_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Hormone/Neurotransmitter Receptor GPCR Ligand->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PRKACA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates This compound This compound This compound->PKA_active pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Proliferation, Survival) pCREB->Gene_Expression promotes

Caption: Inhibition of the cAMP/PKA signaling pathway by this compound.

Application Notes and Protocols for In Vivo Administration of a Novel Kinase Inhibitor in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocol have been generated based on established methodologies for in vivo studies of small molecule inhibitors in oncology. As of the last update, no specific public data was available for a compound designated "DS01080522". Therefore, the data, signaling pathways, and specific parameters presented herein are representative examples and should be replaced with compound-specific information when available.

Introduction

This compound is a potent and selective small molecule inhibitor targeting a key signaling pathway implicated in tumor proliferation and survival. These application notes provide an overview of its preclinical anti-tumor activity in vivo and detailed protocols for its administration in xenograft tumor models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology studies.

Mechanism of Action & Signaling Pathway

This compound is hypothesized to inhibit the activity of a critical downstream effector in the oncogenic signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells. The diagram below illustrates the putative signaling pathway and the point of intervention by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase->Upstream Kinase Activates Target Kinase Target Kinase Upstream Kinase->Target Kinase Phosphorylates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Activates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Translocates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->Target Kinase Inhibits

Caption: Putative signaling pathway inhibited by this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleTGI (%)*Final Tumor Volume (mm³) ± SEMBody Weight Change (%)
NSCLC (NCI-H1975) Vehicle-QD, PO-1520 ± 185+2.5
This compound25QD, PO45836 ± 98-1.8
This compound50QD, PO88182 ± 45-4.5
Pancreatic (MiaPaCa-2) Vehicle-BID, IP-1850 ± 210+1.5
This compound20BID, IP62703 ± 82-3.2
This compound40BID, IP9593 ± 33-6.1

*TGI: Tumor Growth Inhibition

Table 2: Pharmacokinetic Profile of this compound in Nude Mice
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
IV 518500.0845004.2-
PO 5021002.0180004.880

Experimental Protocols

Protocol 1: Xenograft Tumor Model Establishment
  • Cell Culture: Culture human cancer cells (e.g., NCI-H1975) in the recommended medium until they reach 80-90% confluency.

  • Cell Harvest: Wash cells with PBS, detach using trypsin, and then neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

  • Cell Implantation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume of PBS and Matrigel (1:1 ratio) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

Protocol 2: Formulation and Administration of this compound
  • Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

  • This compound Formulation:

    • For a 50 mg/kg dose at 10 mL/kg, prepare a 5 mg/mL suspension.

    • Weigh the required amount of this compound powder.

    • Add a small amount of vehicle and triturate to form a uniform paste.

    • Gradually add the remaining vehicle while sonicating or vortexing to ensure a homogenous suspension.

  • Administration:

    • Oral Gavage (PO): Administer the formulation using a 20G gavage needle. Ensure the mouse is properly restrained to prevent injury.

    • Intraperitoneal Injection (IP): Administer the formulation using a 27G needle into the lower right quadrant of the abdomen.

Experimental Workflow Diagram

cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Culture & Harvest Tumor Cells B Subcutaneous Implantation in Nude Mice A->B C Monitor Tumor Growth (150-200 mm³) B->C D Randomize into Treatment Groups C->D E Prepare this compound & Vehicle Formulations D->E F Administer Daily (PO or IP) E->F G Measure Tumor Volume & Body Weight (3x/week) F->G H Observe for Clinical Signs of Toxicity F->H I Euthanize Mice at Pre-defined Endpoint G->I Tumor >2000 mm³ or Weight Loss >20% J Excise & Weigh Tumors I->J K Collect Tissues/Blood for PK/PD Analysis I->K

Caption: General workflow for in vivo efficacy studies.

Revolutionizing Fibrolamellar Carcinoma Research: Application of DS01080522 for Studying the DNAJB1-PRKACA Fusion Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1] A defining molecular characteristic of FLC is a chromosomal deletion that results in the formation of a DNAJB1-PRKACA fusion protein.[2] This fusion leads to the constitutive activation of the Protein Kinase A (PKA) catalytic subunit, PRKACA, a key driver of FLC pathogenesis.[3] The aberrant kinase activity of the fusion protein disrupts normal cellular signaling, notably through the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs), leading to transcriptional reprogramming and tumor growth.

This document provides detailed application notes and protocols for utilizing DS01080522, a potent and specific inhibitor of PRKACA, as a critical tool to investigate the function of the DNAJB1-PRKACA fusion protein and to explore potential therapeutic strategies for FLC.

This compound: A Potent Inhibitor of PRKACA

This compound has been identified as a highly effective inhibitor of the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[4] Its ability to suppress PRKACA kinase activity and downstream signaling events makes it an invaluable chemical probe for dissecting the molecular mechanisms driven by the DNAJB1-PRKACA fusion. Studies have demonstrated that this compound exhibits anti-tumor activity in a fibrolamellar hepatocellular carcinoma model, underscoring its relevance in FLC research.[4]

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

Target/ProcessIC50 ValueCell LineReference
PRKACA Kinase Activity0.8 nM-[4][5]
CREB Phosphorylation66 nMNIH/3T3[4][5]

Signaling Pathway of DNAJB1-PRKACA and the Role of this compound

The DNAJB1-PRKACA fusion protein exerts its oncogenic effects through a distinct signaling cascade. The constitutively active PRKACA kinase domain of the fusion protein phosphorylates and inactivates SIKs (Salt-Inducible Kinases). This inhibition of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2, which then translocates to the nucleus and, in complex with CREB and the coactivator p300, drives the expression of genes that promote tumor growth. This compound, by directly inhibiting the PRKACA kinase activity, is expected to block this entire downstream signaling pathway.

DNAJB1_PRKACA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PRKACA_active Constitutively Active PRKACA Kinase DNAJB1_PRKACA->PRKACA_active leads to SIK SIK (Salt-Inducible Kinase) PRKACA_active->SIK Phosphorylates & Inactivates pSIK p-SIK (Inactive) SIK->pSIK CRTC2 CRTC2 SIK->CRTC2 Phosphorylates & Sequesters pCRTC2 p-CRTC2 (Inactive) CRTC2->pCRTC2 CRTC2_nuc CRTC2 CRTC2->CRTC2_nuc Translocation Transcription Target Gene Transcription CRTC2_nuc->Transcription CREB CREB CREB->Transcription p300 p300 p300->Transcription This compound This compound This compound->PRKACA_active Inhibits

Figure 1: DNAJB1-PRKACA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the DNAJB1-PRKACA fusion protein.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant DNAJB1-PRKACA fusion protein.

Materials:

  • Recombinant DNAJB1-PRKACA protein

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (as required by the detection kit)

  • PKA substrate peptide (e.g., Kemptide)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • In a 96-well plate, add the recombinant DNAJB1-PRKACA protein, the PKA substrate peptide, and the diluted this compound or vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for the time recommended by the kinase assay kit manufacturer.

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of the DNAJB1-PRKACA fusion protein in FLC cell lines.

Materials:

  • FLC cell line (e.g., patient-derived xenograft cells expressing DNAJB1-PRKACA)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-CREB, anti-phospho-SIK (specific isoform), anti-SIK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed FLC cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation of CREB and SIKs.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on FLC cells.

Materials:

  • FLC cell line

  • This compound

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well opaque-walled plates

  • Microplate reader

Procedure:

  • Seed FLC cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating this compound in the context of FLC research.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Kinase_Assay Biochemical Kinase Assay (Protocol 1) Western_Blot Western Blot for Downstream Signaling (Protocol 2) Cell_Viability Cell Viability & Proliferation Assays (Protocol 3) PDX_Model FLC Patient-Derived Xenograft (PDX) Model Cell_Viability->PDX_Model Promising results lead to Treatment This compound Treatment PDX_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth PK_PD Pharmacokinetic & Pharmacodynamic Analysis Treatment->PK_PD This compound This compound Compound This compound->Kinase_Assay This compound->Western_Blot This compound->Cell_Viability

Figure 2: Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a powerful research tool for elucidating the molecular consequences of the DNAJB1-PRKACA fusion protein in Fibrolamellar Carcinoma. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound to dissect the oncogenic signaling pathways in FLC and to assess its potential as a therapeutic agent. The targeted inhibition of the constitutively active PKA kinase with this compound represents a promising avenue for the development of novel and much-needed therapies for this devastating disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: A Novel Compound (e.g., DS01080522) Not Inhibiting CREB Phosphorylation

This guide is intended for researchers, scientists, and drug development professionals who are experiencing a lack of expected inhibition of CREB phosphorylation when using a novel compound, referred to here as this compound. As there is no publicly available information on a compound with the designation this compound, this document provides a general troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: We are using compound this compound, which is expected to inhibit CREB phosphorylation, but we do not observe any effect. What are the possible reasons?

A1: The lack of inhibitory effect on CREB phosphorylation can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the underlying biological complexity of the CREB signaling pathway. It is crucial to confirm the compound's mechanism of action and ensure its stability and activity in your experimental system.

Q2: What are the key signaling pathways that regulate CREB phosphorylation?

A2: CREB (cAMP response element-binding protein) is a transcription factor activated by phosphorylation at Serine 133. This phosphorylation is a point of convergence for multiple signaling pathways, including:

  • cAMP/PKA Pathway: Activated by G-protein coupled receptors (GPCRs), leading to the production of cAMP and activation of Protein Kinase A (PKA).

  • Ca2+/Calmodulin-Dependent Kinase (CaMK) Pathway: Triggered by an influx of intracellular calcium, which activates CaM kinases (e.g., CaMKIV).[1][2]

  • MAPK/ERK Pathway: Activated by growth factors and mitogens, this pathway involves a cascade of kinases, including Ras, Raf, MEK, and ERK, which can in turn activate kinases that phosphorylate CREB.[1][3]

Due to the convergence of these pathways, inhibiting only one may not be sufficient to reduce overall CREB phosphorylation if other pathways are active.[1][4]

Q3: How can we be sure our experimental assay for CREB phosphorylation is working correctly?

A3: It is essential to include both positive and negative controls in your experiment. A known activator of CREB phosphorylation (e.g., forskolin, which activates the cAMP/PKA pathway) should be used as a positive control to ensure the cells are responsive and the detection method is sensitive. A vehicle control (the solvent used to dissolve your compound) should be used as a negative control to establish a baseline.

Troubleshooting Guide

If you are not observing the expected inhibition of CREB phosphorylation, please follow these troubleshooting steps:

Section 1: Compound-Related Issues
Potential Problem Possible Cause Recommended Solution
Compound Inactivity Degradation during storage or handling.Verify the compound's stability and recommended storage conditions. Prepare fresh stock solutions.
Incorrect concentration.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).
Low cell permeability.Assess the compound's physicochemical properties. Consider using a different vehicle or formulation to enhance permeability.
Off-Target Effects The compound may have unknown targets that counteract the intended inhibitory effect.Review any available data on the compound's selectivity. Consider profiling the compound against a panel of kinases.
Section 2: Experimental Protocol Issues
Potential Problem Possible Cause Recommended Solution
Suboptimal Assay Conditions Incorrect incubation times.Optimize the pre-incubation time with the inhibitor and the stimulation time with the agonist.
Inappropriate cell density.Ensure consistent and optimal cell seeding density, as this can affect signaling responses.
Issues with Detection Method (e.g., Western Blot) Low antibody affinity or specificity.Use a well-validated antibody specific for phosphorylated CREB (Ser133).
Insufficient protein loading.Ensure an adequate amount of protein is loaded for detection, especially for low-abundance phosphoproteins.[5]
Inadequate blocking or washing.Optimize blocking and washing steps to minimize background and non-specific signals.[5]

Experimental Protocols

Western Blotting for Phospho-CREB (Ser133)
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.

Visualizations

G cluster_pathways Upstream Signaling Pathways GPCR GPCRs AC Adenylyl Cyclase GPCR->AC RTK Receptor Tyrosine Kinases Ras Ras RTK->Ras Ca_Channel Calcium Channels CaM Ca2+/Calmodulin Ca_Channel->CaM cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation (Ser133) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylation (Ser133) CaMK CaMKs CaM->CaMK CaMK->CREB Phosphorylation (Ser133) pCREB pCREB (Active) Gene_Expression Target Gene Expression pCREB->Gene_Expression

Caption: Major signaling pathways converging on CREB phosphorylation.

G start Start: No Inhibition of pCREB Observed check_compound Verify Compound Integrity and Concentration start->check_compound check_protocol Review Experimental Protocol (Controls, Timings) check_compound->check_protocol Compound OK dose_response Perform Dose-Response Experiment check_compound->dose_response Issue Suspected check_detection Validate Detection Method (Antibody, etc.) check_protocol->check_detection Protocol OK positive_control Run Positive/Negative Controls check_protocol->positive_control Issue Suspected investigate_pathway Consider Alternative Activation Pathways check_detection->investigate_pathway Detection OK new_antibody Test New Primary Antibody check_detection->new_antibody Issue Suspected pathway_inhibitors Use Pathway-Specific Inhibitors investigate_pathway->pathway_inhibitors Hypothesis Needs Testing end_resolved Issue Resolved investigate_pathway->end_resolved Hypothesis Confirmed dose_response->check_protocol positive_control->check_detection new_antibody->investigate_pathway pathway_inhibitors->end_resolved end_unresolved Consult Further pathway_inhibitors->end_unresolved

Caption: Troubleshooting workflow for lack of CREB phosphorylation inhibition.

References

Technical Support Center: Optimizing DS-Hypothetical Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of the novel small molecule inhibitor, DS-Hypothetical.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with DS-Hypothetical, offering step-by-step solutions to ensure reliable and reproducible results.

Issue 1: No observable effect of DS-Hypothetical, even at high concentrations.

If DS-Hypothetical is not producing the expected biological outcome, consider the following troubleshooting steps:

  • Verify Compound Integrity: Confirm the identity and purity of your DS-Hypothetical stock solution using methods like mass spectrometry or HPLC. The compound may have degraded during storage.

  • Check Solubility: Visually inspect your stock solution and the final concentration in your media for any precipitation.[1] Poor solubility can lead to a lower effective concentration.

  • Assess Cell Permeability: If your target is intracellular, evaluate the cell permeability of DS-Hypothetical, as the compound may not be reaching its target inside the cell.[1]

  • Review Experimental Protocol: Scrutinize your protocol for any potential errors in calculation or assay optimization that could lead to false-negative results.[1]

  • Consider Compound Instability: Prepare fresh dilutions of DS-Hypothetical from a new aliquot for each experiment, as the compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[1]

Issue 2: Significant off-target effects or unexpected cytotoxicity observed.

Unexplained cytotoxicity or phenotypes not aligned with the expected mechanism of action can confound results.[2] Here are strategies to investigate and mitigate these effects:

  • Perform a Dose-Response Curve: Test a wide range of DS-Hypothetical concentrations to determine if the toxicity is dose-dependent. Off-target effects often manifest at higher concentrations.[2]

  • Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein or pathway. If the phenotype is replicated, it is more likely to be an on-target effect.[2]

  • Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to DS-Hypothetical. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[2]

  • Selectivity Profiling: Screen DS-Hypothetical against a panel of related and unrelated targets (e.g., a kinase panel) to identify unintended interactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for DS-Hypothetical in a new cell line?

A1: For a novel compound like DS-Hypothetical, it is advisable to perform a broad dose-response curve. A common starting point is to test a range spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1] If any preliminary screening data is available, it can help in narrowing this initial range.

Q2: What are the critical controls to include when testing DS-Hypothetical?

A2: Including proper controls is essential for accurate interpretation of your results.[1] Key controls include:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve DS-Hypothetical to account for any solvent-induced effects.

  • Untreated Control: Cells not exposed to either DS-Hypothetical or the vehicle, providing a baseline for normal cell behavior.[1]

  • Positive Control: A known inhibitor of the target pathway to ensure the assay is performing as expected.[1]

  • Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[1]

Q3: How should I prepare and store DS-Hypothetical stock solutions?

A3: Proper handling is crucial for reproducibility.[1]

  • Solubility: Determine the optimal solvent. If using DMSO, ensure the final concentration in your cell culture media is low (typically <0.5%) to avoid toxicity.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[1]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables summarize hypothetical data from initial characterization studies of DS-Hypothetical in various cancer cell lines.

Table 1: IC50 Values of DS-Hypothetical in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.5
U87 MGGlioblastoma25.1

Table 2: Effect of DS-Hypothetical on Target Phosphorylation

Cell LineConcentration (µM)Incubation Time (hours)% Inhibition of Target Phosphorylation
MCF-712435
MCF-752478
MCF-7102492
A54952441
A549102465
A549202488

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DS-Hypothetical in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Target Phosphorylation

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of DS-Hypothetical for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated target to the total target protein.

Visualizations

experimental_workflow Experimental Workflow for DS-Hypothetical Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare DS-Hypothetical Stock treat_cells Treat Cells with DS-Hypothetical prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay western_blot Western Blot treat_cells->western_blot ic50_calc IC50 Calculation viability_assay->ic50_calc phos_quant Phosphorylation Quantification western_blot->phos_quant

Caption: Workflow for in vitro evaluation of DS-Hypothetical.

troubleshooting_logic Troubleshooting Logic for Unexpected Results cluster_no_effect No Effect Observed cluster_off_target Off-Target Effects/Toxicity start Unexpected Result Observed check_compound Verify Compound Integrity & Solubility start->check_compound No Effect dose_response Perform Dose-Response Curve start->dose_response Toxicity check_protocol Review Experimental Protocol check_compound->check_protocol check_permeability Assess Cell Permeability check_protocol->check_permeability secondary_inhibitor Use Secondary Inhibitor dose_response->secondary_inhibitor rescue_experiment Conduct Rescue Experiment secondary_inhibitor->rescue_experiment

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

signaling_pathway Hypothetical Signaling Pathway for DS-Hypothetical receptor Receptor Tyrosine Kinase target_protein Target Protein receptor->target_protein Activates downstream_effector Downstream Effector target_protein->downstream_effector Phosphorylates cellular_response Cellular Response (e.g., Proliferation) downstream_effector->cellular_response Promotes ds_hypothetical DS-Hypothetical ds_hypothetical->target_protein Inhibits

Caption: Hypothetical signaling pathway targeted by DS-Hypothetical.

References

DS01080522 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DS01080522, a potent and selective inhibitor of the serine/threonine kinase, Kinase X. This guide addresses potential off-target effects in cellular assays and offers troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of Kinase X, a key component of a signaling pathway implicated in cancer cell proliferation. By blocking the kinase activity of Kinase X, this compound is expected to inhibit the phosphorylation of its downstream substrate, Substrate A, leading to a reduction in cell proliferation.

Q2: What are the known off-targets of this compound?

A2: While this compound was designed for high selectivity towards Kinase X, in vitro kinase profiling has revealed potential off-target activity against Kinase Y and Kinase Z, which share structural similarities in their ATP-binding pockets.[1] It is crucial to consider these off-target effects when interpreting experimental results.[2]

Q3: Why do the IC50 values for this compound differ between biochemical and cellular assays?

A3: Discrepancies between biochemical and cellular IC50 values are common for kinase inhibitors.[3][4] Several factors can contribute to this, including:

  • Cell permeability: this compound may have limited ability to cross the cell membrane.[5]

  • Cellular ATP concentration: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like this compound, leading to a higher IC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.[6][7]

  • Efflux pumps: The compound may be actively transported out of the cell by efflux pumps.[5]

  • Compound stability: this compound might be unstable in the cell culture medium.[5]

Troubleshooting Guides

Problem 1: I am not observing the expected decrease in cell proliferation upon treatment with this compound.

  • Possible Cause 1: Insufficient Compound Concentration. The effective concentration of this compound in your cellular system may be too low.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 10 µM).

  • Possible Cause 2: Low Target Expression. The cell line you are using may not express sufficient levels of the target protein, Kinase X.

    • Solution: Confirm the expression of Kinase X in your cell line using Western blotting or qPCR.

  • Possible Cause 3: Compound Instability. this compound may be degrading in your cell culture medium.

    • Solution: Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in the culture medium before the assay.

Problem 2: I am observing unexpected cellular toxicity at concentrations where on-target effects are expected.

  • Possible Cause 1: Off-target effects. The observed toxicity may be due to the inhibition of other kinases, such as Kinase Y or Kinase Z, or other unknown off-targets.[8][9]

    • Solution:

      • Lower the concentration: Use the lowest effective concentration of this compound that inhibits Kinase X activity to minimize off-target effects.

      • Use orthogonal approaches: Confirm your findings using a structurally different inhibitor of Kinase X or by using genetic approaches like siRNA or CRISPR to validate that the phenotype is due to the inhibition of Kinase X.[10]

      • Profile off-target activity: Assess the effect of this compound on the activity of known off-targets (Kinase Y and Kinase Z) in your cellular system.

  • Possible Cause 2: Non-specific cytotoxicity. The compound may be causing general cellular stress unrelated to its kinase inhibition activity.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assays to distinguish between specific anti-proliferative effects and general cytotoxicity.[8]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Assay Type
Kinase X (On-Target) 15 Biochemical (Radiometric)
Kinase Y (Off-Target)350Biochemical (Radiometric)
Kinase Z (Off-Target)800Biochemical (Radiometric)

Table 2: Cellular Activity of this compound in Cancer Cell Line ABC

AssayEndpointIC50 (µM)
Cell Proliferation Inhibition of cell growth 0.5
p-Substrate A (Cellular Target Engagement)Inhibition of Substrate A phosphorylation0.2
Cell Viability (Cytotoxicity)Reduction in cell viability>10

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Substrate A

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.01 µM to 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-Substrate A and total Substrate A.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Substrate A signal to the total Substrate A signal.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Kinase_X Kinase X Upstream_Kinase->Kinase_X Phosphorylates (Activates) Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylates Proliferation Cell Proliferation Substrate_A->Proliferation Promotes This compound This compound This compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_incell Cellular Validation cluster_phenotypic Phenotypic Confirmation Biochemical_Assay Biochemical Kinase Assay (Primary Screen) Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Cell_Proliferation Cell Proliferation Assay Kinome_Scan->Cell_Proliferation Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate A) Cell_Proliferation->Target_Engagement Off_Target_Validation Off-Target Cellular Assays (e.g., p-Substrate Y/Z) Target_Engagement->Off_Target_Validation Orthogonal_Validation Orthogonal Validation (e.g., siRNA/CRISPR, different inhibitor) Off_Target_Validation->Orthogonal_Validation

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Tree cluster_no_effect No On-Target Effect cluster_toxicity Unexpected Toxicity Start Unexpected Result (e.g., no effect or toxicity) Check_Concentration Verify Compound Concentration & Stability Start->Check_Concentration No Effect Dose_Response Perform Dose-Response for Viability vs. Function Start->Dose_Response Toxicity Check_Target Confirm Target Expression Check_Concentration->Check_Target Check_Permeability Assess Cell Permeability Check_Target->Check_Permeability Off_Target_Assay Assess Off-Target Activity in Cells Dose_Response->Off_Target_Assay Rescue_Experiment Perform Rescue Experiment Off_Target_Assay->Rescue_Experiment

Caption: Troubleshooting decision tree for unexpected results.

References

Troubleshooting DS01080522 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues when working with DS01080522 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many small molecules, its solubility in aqueous-based cell culture media can be limited, making it susceptible to precipitation under certain conditions. This can be influenced by factors such as concentration, solvent concentration, temperature, and interactions with media components.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound can be triggered by several factors:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.

  • Solvent Shock: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.

  • Low Temperature: Reduced temperatures can decrease the solubility of this compound.

  • Media Composition: Interactions with salts, proteins, and other components in the cell culture medium can lead to the formation of insoluble complexes.

  • pH shifts: Changes in the pH of the media can alter the ionization state of this compound, affecting its solubility.

  • Evaporation: Loss of water from the culture media can increase the concentration of all components, potentially exceeding the solubility of this compound.

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways:

  • Visible particles: Small, crystalline, or amorphous particles may be observed floating in the media or settled at the bottom of the culture vessel.

  • Cloudiness or turbidity: The media may appear hazy or opaque.

  • A thin film: A film may form on the surface of the media or on the bottom of the culture plate.

Q4: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can have significant negative impacts on your experiments:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and non-reproducible results.

  • Cellular Stress and Toxicity: Precipitates can cause physical stress to cells and may have cytotoxic effects independent of the compound's pharmacological activity.

  • Assay Interference: Particulates can interfere with assays, particularly those involving imaging or light scattering.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound.

Initial Troubleshooting Steps

If you observe precipitation, follow these steps to identify the likely cause:

A Precipitation Observed B Check Final Concentration A->B C Check Solvent Concentration B->C Concentration OK G High Concentration B->G Too High D Review Dilution Method C->D Solvent OK H High Solvent % C->H Too High E Assess Media Temperature D->E Dilution OK I Rapid Dilution D->I Too Rapid F Consider Media Components E->F Temp OK J Cold Media E->J Too Cold K Media Incompatibility F->K Incompatible L Lower Final Concentration G->L M Reduce Solvent % H->M N Use Step-wise Dilution I->N O Pre-warm Media J->O P Test Different Media K->P

Troubleshooting Flowchart for this compound Precipitation.
Detailed Troubleshooting and Solutions

Potential Cause Recommended Solution
High Final Concentration of this compound Determine the maximal soluble concentration of this compound in your specific cell culture medium through a solubility test. Perform a dose-response curve to see if a lower, non-precipitating concentration can still achieve the desired biological effect.
High Final Concentration of Organic Solvent (e.g., DMSO) Ensure the final concentration of the solvent in the culture medium is below the level tolerated by your cell line (typically <0.5% for DMSO). High solvent concentrations can also contribute to precipitation.
Improper Dilution Technique Avoid adding a small volume of highly concentrated stock solution directly to a large volume of media. Instead, perform serial dilutions or add the stock solution dropwise to the vortexing media to facilitate rapid and uniform mixing.
Low Temperature of Media Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. Compounds are generally more soluble at physiological temperatures.
Incompatibility with Media Components Certain salts or proteins in the media may promote precipitation. If possible, test the solubility of this compound in different types of media (e.g., with or without serum, different basal media formulations). In some cases, trace metals like copper, selenium, and magnesium have been identified as the root cause of precipitation.[1][2]
pH of the Media Check the pH of your media after all supplements are added. If the pH has shifted, it could affect the solubility of this compound. Ensure your media is properly buffered.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the solubility limit of this compound in your specific cell culture medium.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO) B Prepare serial dilutions of the stock solution A->B C Add a fixed volume of each dilution to pre-warmed media B->C D Incubate at 37°C for a defined period (e.g., 2 hours) C->D E Visually inspect for precipitation under a microscope D->E F Identify the highest concentration with no visible precipitate E->F

Workflow for Determining Maximum Soluble Concentration.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solution in DMSO.

  • Addition to Media: In a multi-well plate, add your cell culture medium. Then, add a small, equal volume of each this compound dilution to the wells to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant and non-toxic.

  • Incubation: Incubate the plate at 37°C in a cell culture incubator for at least 2 hours.

  • Observation: Carefully inspect each well for any signs of precipitation using a light microscope.

  • Determination: The highest concentration that remains clear is the maximum soluble concentration in that specific medium.

Protocol 2: Recommended Method for Preparing this compound Working Solutions

This protocol minimizes the risk of precipitation when preparing your final working concentrations.

Methodology:

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C.

  • Prepare Intermediate Dilution: If a high concentration of the stock solution is required, consider making an intermediate dilution in pre-warmed media.

  • Vortexing Addition: While gently vortexing the pre-warmed media, add the this compound stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to "solvent shock".

  • Final sterile filtration: If you are preparing a larger batch of media containing this compound, sterile filter the final solution through a 0.22 µm filter. This will remove any potential micro-precipitates.

By following these guidelines and protocols, you can significantly reduce the likelihood of this compound precipitation, leading to more accurate and reproducible experimental outcomes.

References

Technical Support Center: Managing DS01080522-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize DS01080522-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to take when observing high levels of cytotoxicity with this compound?

A1: The initial and most critical step is to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values of this compound in your specific cell line. This will establish a therapeutic window and guide the selection of appropriate concentrations for your experiments. It's also crucial to ensure the solubility and stability of this compound in your culture medium, as precipitation or degradation can contribute to inconsistent results and apparent toxicity.

Q2: My cells are dying even at low concentrations of this compound. What could be the reason?

A2: High sensitivity to a compound at low concentrations can be due to several factors:

  • Target-Specific Toxicity: The intended target of this compound might be critical for cell survival in your chosen cell line.

  • Off-Target Effects: The compound may be interacting with other cellular components essential for viability.

  • Metabolic Activation: Your cells might be metabolizing this compound into a more toxic byproduct.

  • Accumulation: The compound could be accumulating within the cells over time, leading to delayed toxicity.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain classes of compounds. Consider testing on a panel of cell lines to assess specificity.

Q3: How can I determine the mechanism of cell death induced by this compound?

A3: Identifying the cell death pathway is crucial for developing mitigation strategies. You can investigate several key programmed cell death pathways:

  • Apoptosis: Characterized by caspase activation, cell shrinkage, and formation of apoptotic bodies. Assays include caspase activity assays (e.g., Caspase-3/7, -8, -9), Annexin V/Propidium Iodide (PI) staining, and TUNEL assays.

  • Necroptosis: A form of programmed necrosis. It can be identified by the phosphorylation of MLKL and RIPK3.[1][2][3] Inhibition of RIPK1 with necrostatin-1 can be used to confirm this pathway.

  • Ferroptosis: An iron-dependent form of cell death characterized by lipid peroxidation.[4][5][6] Key markers include lipid ROS accumulation, which can be measured with probes like C11-BODIPY, and depletion of glutathione (GSH).

  • Parthanatos: A PARP-1 dependent cell death pathway.[7] It involves the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria.[7]

Q4: Can the cell culture medium influence the toxicity of this compound?

A4: Yes, the composition of the cell culture medium can significantly impact compound stability and cellular responses. Components like cysteine and ferric ammonium citrate have been shown to affect the stability of compounds in solution.[8][9] The presence of antioxidants in the medium could potentially mask or reduce oxidative stress-related toxicity. It is advisable to test the stability and toxicity of this compound in different media formulations if you suspect a medium-related effect.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the culture medium for precipitates after adding this compound. Determine the solubility limit in your medium.A clear solution indicates the compound is fully dissolved. If precipitation occurs, consider using a lower concentration or a different solvent system.
Inconsistent Drug Concentration Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes for accurate dilutions.Reduced variability between replicate wells and experiments.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.Consistent cell numbers at the start of the experiment will lead to more reproducible cytotoxicity data.
Edge Effects in Assay Plates Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation.[10] Fill the outer wells with sterile PBS or medium.Minimized variability between wells on the same plate.
Issue 2: Unexpected Cell Morphology Changes
Potential Cause Troubleshooting Step Expected Outcome
Induction of a Specific Cell Death Pathway Perform morphological analysis using microscopy (phase-contrast, fluorescence). Look for signs of apoptosis (blebbing, shrinkage), necrosis (swelling, membrane rupture), or autophagy (vacuolization).Identification of morphological hallmarks can provide initial clues to the mechanism of cell death.
Cytoskeletal Disruption Stain cells for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies).Visualization of cytoskeletal rearrangements can indicate a specific mechanism of toxicity.
Mitochondrial Dysfunction Use mitochondrial-specific dyes (e.g., MitoTracker Red CMXRos, TMRM) to assess mitochondrial morphology and membrane potential.Changes in mitochondrial structure or potential can point towards mitochondrial-mediated cell death pathways.

Experimental Protocols

Protocol 1: Determination of IC50 and CC50 Values

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) and the concentration that causes 50% cytotoxicity (CC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).

  • Viability/Cytotoxicity Assay:

    • For IC50 (Viability): Use a metabolic assay such as MTT or MTS. These assays measure the metabolic activity of viable cells.[11]

    • For CC50 (Cytotoxicity): Use an assay that measures cell membrane integrity, such as the LDH release assay or a dye exclusion assay (e.g., Trypan Blue, Propidium Iodide).

  • Data Analysis: Plot the percentage of cell viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 and CC50 values.

Protocol 2: Identification of Cell Death Mechanism using Annexin V/PI Staining

Objective: To differentiate between live, apoptotic, and necrotic cells.

Methodology:

  • Treatment: Treat cells with this compound at the determined IC50 and 2x IC50 concentrations for the desired time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 1: Hypothetical IC50 and CC50 Values for this compound in Different Cell Lines

Cell LineIC50 (µM) after 48hCC50 (µM) after 48hTherapeutic Index (CC50/IC50)
Cell Line A (Cancer)1.51510
Cell Line B (Cancer)5.2254.8
Cell Line C (Normal)20.8>50>2.4

Table 2: Hypothetical Results of Cell Death Mechanism Investigation

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control2.11.50.8
This compound (IC50)25.410.21.2
This compound (2x IC50)45.822.12.5
Staurosporine (Positive Control)55.315.71.1

Visualizations

Toxicity_Investigation_Workflow cluster_initial_screening Initial Screening cluster_mechanism_id Mechanism Identification cluster_pathway_analysis Pathway Analysis cluster_mitigation Mitigation Strategy start High Toxicity Observed with this compound dose_response Perform Dose-Response & Time-Course Experiments start->dose_response ic50_cc50 Determine IC50 & CC50 dose_response->ic50_cc50 morphology Analyze Cell Morphology ic50_cc50->morphology biochemical_assays Perform Biochemical Assays (Annexin V/PI, Caspase Activity, etc.) morphology->biochemical_assays apoptosis Apoptosis? biochemical_assays->apoptosis necroptosis Necroptosis? biochemical_assays->necroptosis ferroptosis Ferroptosis? biochemical_assays->ferroptosis parthanatos Parthanatos? biochemical_assays->parthanatos inhibitors Use Pathway-Specific Inhibitors (e.g., Z-VAD-FMK, Necrostatin-1, Ferrostatin-1) apoptosis->inhibitors necroptosis->inhibitors ferroptosis->inhibitors antioxidants Co-treatment with Antioxidants (e.g., NAC, Vitamin E) ferroptosis->antioxidants media_optimization Optimize Culture Medium Hypothetical_Signaling_Pathway cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis cluster_ferroptosis Ferroptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces RIPK1 RIPK1 This compound->RIPK1 activates Iron Iron Accumulation This compound->Iron promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Cell_Death_A Apoptotic Cell Death Caspase37->Cell_Death_A RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL phosphorylation RIPK3->MLKL Membrane_Damage_N Plasma Membrane Damage MLKL->Membrane_Damage_N Cell_Death_N Necroptotic Cell Death Membrane_Damage_N->Cell_Death_N Lipid_ROS Lipid Peroxidation Iron->Lipid_ROS Membrane_Damage_F Plasma Membrane Damage Lipid_ROS->Membrane_Damage_F Cell_Death_F Ferroptotic Cell Death Membrane_Damage_F->Cell_Death_F

References

Technical Support Center: Troubleshooting Inconsistent Results with DS01080522 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using DS01080522 in kinase assays. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential inconsistencies and ensure robust, reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1] It has been shown to inhibit PRKACA kinase activity with an IC50 of 0.8 nM and cyclic AMP-responsive element binding protein (CREB) phosphorylation with an IC50 of 66 nM.[1] Its high potency makes it a valuable tool for studying the role of PRKACA in various signaling pathways, particularly in cancer research.[1]

Q2: What are the most common causes of inconsistent results when using small molecule inhibitors in kinase assays?

Inconsistent results in kinase assays can stem from a variety of factors, which can be broadly categorized as issues with the inhibitor, the assay conditions, or general experimental execution.[2][3]

  • Inhibitor-Related Issues:

    • Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations and variable inhibition.

    • Stability: Degradation of the compound over the course of the experiment can result in a loss of inhibitory activity.

    • Interference with Assay Technology: The inhibitor itself might interfere with the detection method, for instance, by causing fluorescence quenching in fluorescence-based assays.[2]

  • Assay Condition-Related Issues:

    • Suboptimal Reagent Concentrations: Incorrect concentrations of the kinase, substrate, or ATP can lead to high variability.[2][4]

    • Inappropriate Buffer Composition: The pH, ionic strength, and presence of additives in the buffer can significantly impact both enzyme activity and inhibitor binding.[2]

    • Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Inconsistent temperatures across the assay plate can be a major source of variability.[4]

  • Experimental Execution-Related Issues:

    • Pipetting Inaccuracies: Small errors in pipetting volumes can lead to significant variations in results, especially when working with potent inhibitors like this compound.

    • Inadequate Mixing: Failure to properly mix reagents can result in heterogeneous reaction rates.[4]

    • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics.[2]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common problem that can mask the true effect of this compound.

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[3]
Inadequate Mixing Ensure thorough but gentle mixing of all components after addition. Avoid introducing air bubbles.
Edge Effects Avoid using the outer wells of the assay plate. If their use is necessary, fill the surrounding wells with buffer or water to minimize evaporation.[2]
Temperature Gradients Ensure that the entire assay plate is at a uniform and stable temperature during incubation.[2][4]
Issue 2: IC50 Value for this compound is Higher Than Expected

If the calculated IC50 value for this compound is significantly higher than the reported 0.8 nM, it could be due to several factors related to the specific assay conditions.

Potential Cause Recommended Solution
High ATP Concentration This compound is likely an ATP-competitive inhibitor. A high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition. Consider performing the assay at an ATP concentration close to the Km value for PRKACA.
Incorrect Buffer Composition The pH, ionic strength, and presence of additives can influence inhibitor binding.[2] Verify that the buffer conditions are optimal for PRKACA activity and this compound binding.
Degradation of this compound Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.
High Kinase Concentration An excessively high concentration of PRKACA may require a higher concentration of this compound for effective inhibition. Optimize the kinase concentration to ensure the assay is in the linear range.
Issue 3: High Background Signal in the Assay

A high background signal can reduce the signal-to-noise ratio, making it difficult to accurately determine the inhibitory effect of this compound.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity reagents.[4] Ensure that buffers and ATP solutions are free from contamination with other kinases or ATPases.
Sub-optimal Reagent Concentrations Titrate each reagent, including the detection reagents, to determine the optimal concentration that provides a good signal window without increasing the background.[4]
Prolonged Incubation Times Optimize the incubation times for both the kinase reaction and the signal detection to stay within the linear range and avoid non-enzymatic signal generation.[4]
Assay Plate Autofluorescence/Autoluminescence Use low-binding, non-autofluorescent plates appropriate for your detection method.

Experimental Protocols

Standard Kinase Assay Protocol for Determining this compound IC50
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a 2X kinase/substrate solution containing PRKACA and its substrate (e.g., Kemptide) in assay buffer.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km value for PRKACA.

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound or vehicle (DMSO in buffer) to the wells of a suitable microplate.

    • Add 10 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.[2]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for the desired time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

    • Stop the reaction and detect the signal according to the chosen assay format (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Kinase Assay Results start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_ic50 IC50 Higher Than Expected? check_variability->check_ic50 No pipetting Review Pipetting Technique - Calibrate Pipettes - Use Master Mixes check_variability->pipetting Yes mixing Ensure Thorough Mixing check_variability->mixing Yes edge_effects Address Edge Effects check_variability->edge_effects Yes temp_control Verify Temperature Control check_variability->temp_control Yes check_background High Background Signal? check_ic50->check_background No atp_conc Check ATP Concentration (vs. Km of Kinase) check_ic50->atp_conc Yes buffer_comp Verify Buffer Composition check_ic50->buffer_comp Yes compound_stability Assess Compound Stability check_ic50->compound_stability Yes reagent_purity Check Reagent Purity check_background->reagent_purity Yes reagent_conc Optimize Reagent Concentrations check_background->reagent_conc Yes incubation_time Optimize Incubation Times check_background->incubation_time Yes resolve_variability Variability Resolved pipetting->resolve_variability mixing->resolve_variability edge_effects->resolve_variability temp_control->resolve_variability resolve_ic50 IC50 Corrected atp_conc->resolve_ic50 buffer_comp->resolve_ic50 compound_stability->resolve_ic50 resolve_background Background Reduced reagent_purity->resolve_background reagent_conc->resolve_background incubation_time->resolve_background

Caption: A logical workflow for troubleshooting common issues in kinase assays.

G cluster_pathway Simplified PRKACA Signaling and Inhibition by this compound cAMP cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PRKACA Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA releases pSubstrate Phosphorylated Substrate (p-CREB) PRKACA->pSubstrate phosphorylates ADP ADP PRKACA->ADP hydrolyzes ATP to ADP Substrate Substrate (e.g., CREB) Substrate->pSubstrate This compound This compound This compound->PRKACA inhibits ATP ATP

Caption: Inhibition of the PRKACA signaling pathway by this compound.

References

Technical Support Center: Validating DS01080522 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to validate the activity of the novel small molecule inhibitor, DS01080522, in a new cell line. This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various diseases, including cancer.[1][2][3][4] This guide provides troubleshooting advice and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the PI3K enzyme, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][4] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This, in turn, blocks the downstream activation of Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival.[1][3][4]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound should be determined empirically for each new cell line. A dose-response experiment using a cell viability assay, such as the MTT or CellTiter-Glo® assay, is recommended.[5][6] This will allow you to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[7] It is advisable to test a range of concentrations spanning several orders of magnitude around the expected IC50.

Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

A3: The most direct way to confirm pathway inhibition is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of PI3K.[8] A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) upon treatment with this compound would indicate successful target engagement.[9]

Q4: What are the appropriate positive and negative controls for my experiments?

A4: For Western blotting, a known activator of the PI3K pathway (e.g., insulin or IGF-1) can be used as a positive control to ensure the pathway is active in your cell line.[4] An untreated or vehicle-treated (e.g., DMSO) sample serves as a negative control. For cell viability assays, cells treated with the vehicle alone are the negative control, while a known cytotoxic agent can serve as a positive control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect on cell viability after this compound treatment. The new cell line may be resistant to PI3K inhibition.Confirm pathway inhibition by Western blot. If the pathway is not inhibited, the compound may not be cell-permeable in this specific cell line. If the pathway is inhibited but there is no effect on viability, the cell line's survival may not be dependent on the PI3K pathway. Consider investigating alternative pathways.[10][11]
Incorrect dosage or compound degradation.Verify the concentration of your this compound stock solution. Ensure proper storage conditions to prevent degradation. Perform a dose-response curve to determine the optimal concentration.
Inconsistent results between experiments. Variations in cell density, passage number, or treatment time.Standardize your experimental procedures. Use cells within a consistent passage number range. Ensure consistent cell seeding density and treatment durations.
Reagent variability.Use fresh reagents and ensure proper storage. Qualify new batches of critical reagents, such as antibodies.
High background in Western blots. Insufficient blocking or washing.Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of non-fat milk). Increase the number and duration of wash steps.[5]
Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration experiment.
Off-target effects observed. The inhibitor may have activity against other kinases at higher concentrations.Perform a kinase profiling assay to assess the selectivity of this compound. Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.[5][7]

Materials:

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).[7]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Western Blotting for PI3K Pathway Activation

This protocol is for assessing the phosphorylation status of Akt and S6 ribosomal protein.[8][12]

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and time points. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST and detect the signal using an ECL substrate.[5]

Co-Immunoprecipitation (Co-IP) for Target Engagement

This protocol can be used to confirm the interaction of this compound with its target, PI3K. This requires a modified version of this compound that can be affinity-purified (e.g., biotinylated).

Materials:

  • Biotinylated this compound

  • Cell culture plates

  • Lysis buffer (non-denaturing)

  • Streptavidin-conjugated beads (e.g., agarose or magnetic)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with biotinylated this compound.

  • Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.

  • Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated this compound and any bound proteins.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads using an elution buffer.

  • Analyze the eluate by Western blotting using an antibody against the p110 subunit of PI3K to confirm target engagement.

Data Presentation

Table 1: Effect of this compound on Cell Viability

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
New Cell Line Vehicle (DMSO)-48100 ± 5.2
This compound0.14885.3 ± 4.1
This compound14852.1 ± 3.71.2
This compound104815.8 ± 2.5
Control Cell Line Vehicle (DMSO)-48100 ± 6.1
This compound14848.9 ± 5.50.9

Table 2: Quantification of Western Blot Data

Cell LineTreatmentp-Akt/Total Akt Ratiop-S6/Total S6 Ratio
New Cell Line Vehicle (DMSO)1.001.00
This compound (1 µM)0.250.30
Control Cell Line Vehicle (DMSO)1.001.00
This compound (1 µM)0.150.20

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Transcription Transcription S6K->Transcription Promotes Protein Synthesis 4E-BP1->Transcription Inhibits Protein Synthesis This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Image Acquisition Image Acquisition Detection->Image Acquisition Quantification Quantification Image Acquisition->Quantification

Caption: A generalized workflow for Western blot analysis.

Troubleshooting_Logic Start No effect of this compound on cell viability CheckPathway Perform Western Blot for p-Akt and p-S6 Start->CheckPathway PathwayInhibited Pathway is inhibited CheckPathway->PathwayInhibited PathwayNot PathwayNot CheckPathway->PathwayNot CellNotDependent Conclusion: Cell survival is PI3K-independent PathwayInhibited->CellNotDependent inhibited Pathway is NOT inhibited CheckCompound Verify compound concentration and cell permeability inhibited->CheckCompound

References

Technical Support Center: Overcoming Resistance to DS01080522 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to DS01080522, a novel tyrosine kinase inhibitor (TKI) targeting Kinase X (KX) in cancer cells.

FAQs: Understanding this compound Resistance

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a receptor tyrosine kinase. In sensitive cancer cells, activating mutations in the KX gene lead to constitutive kinase activity, driving downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival.[1] this compound binds to the ATP-binding pocket of mutant KX, blocking its autophosphorylation and subsequent activation of these oncogenic signaling cascades.

Q2: What are the primary mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound typically emerges after an initial period of successful treatment. The known mechanisms can be broadly categorized as on-target alterations, activation of bypass pathways, and phenotypic transformation.[2][3][4]

  • On-Target Resistance: This is most commonly caused by secondary mutations in the KX kinase domain.[2] For instance, the "gatekeeper" mutation, T854M, can sterically hinder the binding of this compound to the ATP pocket. Another mutation, C861S, can disrupt the covalent bond formation required for irreversible inhibition by some TKIs.[2]

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of KX.[3][4][5] A frequent mechanism is the amplification of the MET proto-oncogene, which then drives downstream signaling independently of KX.[4][5] Activation of other receptor tyrosine kinases like HER2 or IGF-1R can also confer resistance.[5][6]

  • Phenotypic Transformation: In some cases, cancer cells may undergo histological changes, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different cell lineage (e.g., small cell lung cancer), rendering them less dependent on the KX signaling pathway.[2][4]

Q3: What strategies can be employed to overcome this compound resistance?

A3: Overcoming resistance often requires a multi-faceted approach, including combination therapies and the development of next-generation inhibitors.[7][8]

  • Combination Therapy: Combining this compound with inhibitors of identified bypass pathways is a common strategy. For example, if MET amplification is detected, co-treatment with a MET inhibitor can restore sensitivity.[9][10] Combining this compound with chemotherapy or immunotherapy may also be effective in targeting heterogeneous tumor populations.[7][10][11]

  • Next-Generation TKIs: Developing new inhibitors that can effectively target specific resistance mutations (e.g., the T854M gatekeeper mutation) is an active area of research.[7]

  • Targeting Downstream Pathways: Inhibitors of downstream effectors, such as MEK or PI3K/AKT, can be used to block signaling irrespective of the upstream resistance mechanism.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and resistant cell lines.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo). 1. Inconsistent cell seeding density.2. Cells are not in the logarithmic growth phase.3. High passage number of cells leading to genetic drift.4. Compound precipitation in media.5. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding; use a multichannel pipette for consistency.2. Use cells that are healthy and actively dividing.3. Use cells with a consistent and low passage number.4. Ensure this compound is fully dissolved in the culture medium; check for precipitates.5. Fill outer wells with sterile media or PBS and do not use them for experimental samples.
This compound-resistant cell line grows significantly slower than the parental cell line. The acquisition of resistance can sometimes come with a fitness cost to the cells.This is a common observation. Ensure that the resistant phenotype is stable by periodically checking the IC50. If the slow growth confounds experimental results, consider this a characteristic of the resistant model.
No resistant clones emerge after prolonged culture with increasing concentrations of this compound. 1. The starting drug concentration is too high, causing excessive cell death.2. The parental cell line is highly sensitive and lacks the intrinsic capacity to develop resistance.3. Insufficient time for resistance to develop.1. Start with a lower initial drug concentration (e.g., IC20-IC30).2. Consider using a different parental cell line.3. The process of generating resistant lines can take several months; be patient and increase the drug concentration slowly.[1][12]
The resistant phenotype is not stable and is lost after removing this compound from the culture medium. 1. The drug concentration for selection was not maintained for enough passages.2. The resistant cell population is heterogeneous.1. Continue culturing the cells in the presence of the final drug concentration for at least 2-3 months.2. Consider single-cell cloning to establish a homogenous resistant population.
Western blot shows incomplete inhibition of downstream p-ERK or p-AKT in sensitive cells treated with this compound. 1. Suboptimal concentration of this compound used.2. Insufficient duration of treatment.3. Issues with antibody quality or blotting procedure.1. Perform a dose-response experiment to determine the optimal concentration for pathway inhibition.2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal treatment duration.3. Validate antibodies and optimize the western blotting protocol.

Data Presentation

Table 1: In Vitro Sensitivity of Parental and Resistant Cell Lines to this compound

Cell LineGenetic BackgroundIC50 of this compound (nM)Resistance Fold-Change
NCI-H3255KX-mut KX (L858R activating mutation)15 ± 2.1-
NCI-H3255-R1 KX (L858R) / KX (T854M)1,250 ± 85.383.3
NCI-H3255-R2 KX (L858R) / MET amplification980 ± 67.565.3

Table 2: Protein Expression Levels in Parental vs. Resistant Cell Lines

ProteinNCI-H3255KX-mutNCI-H3255-R1NCI-H3255-R2
Total KX +++++++++
p-KX (Tyr1068) +++++++++
Total MET ++++++
p-MET (Tyr1234/1235) --++++
Total AKT ++++++
p-AKT (Ser473) +++++++++
Total ERK1/2 ++++++
p-ERK1/2 (Thr202/Tyr204) +++++++++

Expression levels are denoted qualitatively: - (not detected), + (low), ++ (medium), +++ (high), ++++ (very high).

Experimental Protocols

1. Protocol for Generating a this compound-Resistant Cell Line

This protocol describes the gradual dose escalation method to develop a drug-resistant cancer cell line.[1][12][13]

  • Initial Sensitivity Assessment:

    • Select a parental cancer cell line known to be sensitive to this compound (e.g., NCI-H3255KX-mut).

    • Determine the initial IC50 value of this compound for the parental cell line using a cell viability assay.[13]

  • Dose Escalation:

    • Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells at this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells. This may take several passages.

    • Once the cells have adapted, increase the concentration of this compound by 1.5- to 2-fold.

    • Repeat this process of gradual dose escalation. If significant cell death occurs, revert to the previous concentration for a few more passages before attempting to increase it again.

    • It is advisable to cryopreserve cells at each successful concentration step.

  • Establishment of a Stable Resistant Line:

    • Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

    • To ensure the stability of the resistant phenotype, continuously culture the cells at this final high concentration for at least 8-10 passages.[12]

    • Periodically re-evaluate the IC50 to confirm the level of resistance.

2. Protocol for MTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes.[14][15][16][17]

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

3. Protocol for Western Blotting for Signaling Pathway Analysis

This protocol details the analysis of protein expression and phosphorylation status in key signaling pathways.[18][19][20][21][22]

  • Cell Lysis and Protein Quantification:

    • Culture sensitive and resistant cells to about 80-90% confluency. Treat with this compound or vehicle for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-KX, anti-total KX, anti-p-AKT, anti-total AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KX Kinase X (KX) RAS RAS KX->RAS PI3K PI3K KX->PI3K This compound This compound This compound->KX RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The Kinase X (KX) signaling pathway and the inhibitory action of this compound.

Resistant_Cell_Line_Workflow start Parental Cell Line (e.g., NCI-H3255) ic50_det Determine IC50 of this compound start->ic50_det culture Culture cells with This compound (at IC20) ic50_det->culture adapt Wait for cells to adapt and resume growth culture->adapt increase_dose Increase this compound concentration (1.5-2x) adapt->increase_dose increase_dose->culture Repeat Cycle stabilize Maintain at final high concentration for >8 passages increase_dose->stabilize Final Concentration Reached confirm Confirm resistant phenotype (re-determine IC50) stabilize->confirm

Caption: Experimental workflow for generating a this compound-resistant cell line.

Resistance_Mechanisms cluster_on_target On-Target Alterations cluster_bypass Bypass Pathway Activation cluster_phenotypic Phenotypic Transformation DS_Res Resistance to this compound Gatekeeper Gatekeeper Mutation (e.g., T854M) DS_Res->Gatekeeper Covalent Covalent Site Mutation (e.g., C861S) DS_Res->Covalent MET_amp MET Amplification DS_Res->MET_amp HER2_act HER2 Activation DS_Res->HER2_act IGF1R_sig IGF-1R Signaling DS_Res->IGF1R_sig EMT Epithelial-to-Mesenchymal Transition (EMT) DS_Res->EMT SCLC Transformation to Small Cell Lung Cancer DS_Res->SCLC

Caption: Major mechanisms of acquired resistance to this compound in cancer cells.

References

Validation & Comparative

A Comparative Guide to PRKACA Inhibitors: DS01080522 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) inhibitor, DS01080522, with other notable inhibitors of the same target. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to PRKACA

Protein Kinase A (PKA) is a critical enzyme in cellular signaling, with its catalytic subunit, PRKACA, playing a central role in phosphorylating a multitude of downstream substrates, thereby regulating diverse cellular processes. The dysregulation of PRKACA activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of small molecule inhibitors targeting PRKACA.

Quantitative Comparison of PRKACA Inhibitors

The following table summarizes the in vitro and cellular potency of this compound alongside other well-characterized PRKACA inhibitors, BLU0588 and BLU2864. It is important to note that the data presented is compiled from different sources and direct comparison should be made with caution as experimental conditions may vary.

CompoundBiochemical IC50 (PRKACA)Cellular IC50 (Target Phosphorylation)TargetCell Line
This compound 0.8 nM[1][2]66 nM[1][2]pCREB (S133)NIH/3T3[1]
BLU0588 1 nM[3][4]25.0 nM[3][5]pVASP (S157)Huh7[3]
BLU2864 0.3 nM[3]36.6 nM[3][5]pVASP (S157)Huh7[3]

Table 1: Potency of PRKACA Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of PRKACA activity or downstream target phosphorylation.

Selectivity Profile

The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to undesirable cellular responses. While a comprehensive selectivity panel for this compound is not publicly available, data for BLU0588 and BLU2864 demonstrate their high selectivity for PRKACA over other related kinases.

CompoundROCK2 IC50AKT1 IC50AKT2 IC50AKT3 IC50
BLU0588 83.1 nM[3]1540 nM[3][5]3780 nM[3][5]397 nM[3][5]
BLU2864 12.7 nM[3]2120 nM[3][5]4910 nM[3][5]475 nM[3][5]

Table 2: Selectivity of PRKACA Inhibitors against other AGC Family Kinases.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of kinase inhibitors. Both BLU0588 and BLU2864 have demonstrated anti-tumor activity in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma (FLC), a cancer driven by a DNAJB1-PRKACA fusion gene.[3][6] Oral administration of these compounds led to significant tumor growth inhibition.[6][7][8] A study on a novel PRKACA inhibitor, DS89002333, also showed anti-tumor activity in an FLC PDX model.[9] While specific in vivo efficacy data for this compound is not detailed in the available literature, its potent cellular activity suggests potential for in vivo studies.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PRKACA signaling pathway and a general workflow for evaluating PRKACA inhibitors.

PRKACA_Signaling_Pathway PRKACA Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active Releases Substrates_cyto Cytoplasmic Substrates PKA_active->Substrates_cyto Phosphorylates CREB CREB PKA_active->CREB Translocates to Nucleus & Phosphorylates pSubstrates_cyto Phosphorylated Substrates Substrates_cyto->pSubstrates_cyto pCREB Phosphorylated CREB (S133) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Figure 1: Simplified PRKACA Signaling Pathway. Activation of G-protein coupled receptors (GPCRs) leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) by promoting the dissociation of the catalytic subunits (PRKACA) from the regulatory subunits. Active PRKACA then phosphorylates various downstream targets in the cytoplasm and nucleus, including the transcription factor CREB.

Inhibitor_Evaluation_Workflow PRKACA Inhibitor Evaluation Workflow Compound_Library Compound Library Biochemical_Assay Biochemical Assay (e.g., Kinase-Glo, HTRF) Compound_Library->Biochemical_Assay Primary Screen Cellular_Assay Cell-Based Assay (e.g., Western Blot, HTRF for pCREB/pVASP) Biochemical_Assay->Cellular_Assay Hit Confirmation & Potency Selectivity_Profiling Kinase Selectivity Panel Cellular_Assay->Selectivity_Profiling Assess Off-Target Effects In_Vivo_Studies In Vivo Efficacy (e.g., PDX models) Selectivity_Profiling->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Figure 2: General Workflow for PRKACA Inhibitor Evaluation. The process typically starts with a high-throughput biochemical screen, followed by cell-based assays to confirm activity and determine cellular potency. Promising compounds are then profiled for selectivity and evaluated in in vivo models before entering lead optimization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PRKACA inhibitors.

Biochemical PRKACA Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human PRKACA enzyme in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate (e.g., LRRASLG) and ATP in the reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.

  • Assay Procedure:

    • Add the inhibitor solution to the wells of a 384-well plate.

    • Add the PRKACA enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to no-inhibitor and no-enzyme controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular CREB Phosphorylation Assay (Western Blot)

This method detects the levels of phosphorylated CREB (pCREB) in cells treated with a PRKACA inhibitor.

  • Cell Culture and Treatment:

    • Plate cells (e.g., NIH/3T3) in culture dishes and grow to a suitable confluency.

    • Starve the cells in a low-serum medium for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the PRKACA inhibitor for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an activator of the cAMP/PKA pathway (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

  • Data Analysis:

    • Quantify the band intensities for pCREB and total CREB using densitometry software.

    • Calculate the ratio of pCREB to total CREB for each treatment condition.

    • Determine the IC50 value by plotting the percentage of inhibition of pCREB levels against the inhibitor concentration.

Conclusion

This compound is a highly potent inhibitor of PRKACA with low nanomolar biochemical and cellular activity. When compared to other selective PRKACA inhibitors such as BLU0588 and BLU2864, this compound demonstrates comparable biochemical potency. However, a comprehensive head-to-head comparison of these inhibitors under identical experimental conditions, particularly regarding their kinase selectivity profiles and in vivo efficacy, would be beneficial for a more definitive assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing these and other novel PRKACA inhibitors.

References

A Comparative Guide to PKA Inhibition: DS01080522 vs. H-89

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of two inhibitors of Protein Kinase A (PKA): the novel compound DS01080522 and the widely used H-89.

This comparison synthesizes available data on their potency, selectivity, and mechanism of action. While a direct head-to-head kinase panel screening of both compounds under identical conditions is not publicly available, this guide presents the existing data to inform experimental design and inhibitor selection.

At a Glance: Key Performance Metrics

FeatureThis compoundH-89
PKA Kinase Inhibition (IC50/Ki) IC50: 0.8 nM[1]Ki: 48 nM, IC50: ~48-135 nM
Cellular PKA Inhibition IC50 (CREB Phosphorylation): 66 nM[1]Effective at micromolar concentrations
Mechanism of Action ATP-competitiveATP-competitive
Known Selectivity High potency for PKA. Broad kinase selectivity profile not publicly available.Known to inhibit other kinases, including ROCKII, MSK1, and S6K1.[2][3]

Potency and Efficacy

This compound has demonstrated high potency in biochemical assays, with a reported IC50 of 0.8 nM for PKA kinase activity.[1] In a cellular context, it effectively inhibits the phosphorylation of the PKA substrate CREB with an IC50 of 66 nM.[1]

H-89 is a well-established PKA inhibitor, though reported potency values vary across studies, with Ki values around 48 nM and IC50 values ranging from approximately 48 nM to 135 nM. It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.

Selectivity Profile

A critical consideration in the use of kinase inhibitors is their selectivity. Off-target effects can lead to misinterpretation of experimental data.

This compound: The broader kinase selectivity profile for this compound is not extensively published. Its high potency against PKA suggests a degree of selectivity, but further investigation against a large panel of kinases is needed for a comprehensive understanding of its off-target profile.

H-89: In contrast, H-89 is known to inhibit several other kinases, sometimes with potencies similar to or greater than its inhibition of PKA.[2][3] Studies have shown that H-89 can inhibit ROCKII, MSK1, and S6K1, among others.[2][3] Furthermore, research using PKA-null cell lines has confirmed that H-89 can induce significant changes in the phosphoproteome, indicating PKA-independent effects.[4] This lack of specificity is a significant consideration, and researchers using H-89 should perform appropriate control experiments to account for potential off-target effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical PKA signaling pathway and a general workflow for evaluating PKA inhibitors.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP from ATP G_protein->AC ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_C Catalytic Subunit (C) PKA_inactive->PKA_C PKA_R Regulatory Subunit (R) PKA_inactive->PKA_R Substrate Substrate Protein PKA_C->Substrate Phosphorylates CREB CREB PKA_C->CREB Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor This compound or H-89 Inhibitor->PKA_C pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression

Figure 1: PKA Signaling Pathway and Point of Inhibition.

PKA_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_selectivity Selectivity Profiling Kinase_Assay PKA Kinase Activity Assay IC50_determination Determine IC50 Kinase_Assay->IC50_determination Cell_Treatment Treat Cells with Inhibitor Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot for pCREB Lysis->Western_Blot Cellular_IC50 Determine Cellular IC50 Western_Blot->Cellular_IC50 Kinase_Panel Broad Kinase Panel Screen Off_Target_ID Identify Off-Targets Kinase_Panel->Off_Target_ID start Select Inhibitor (this compound or H-89) start->Kinase_Assay start->Cell_Treatment start->Kinase_Panel

Figure 2: General experimental workflow for PKA inhibitor evaluation.

Experimental Protocols

Detailed protocols for assessing PKA inhibition are crucial for reproducible results. Below are generalized methodologies for key experiments.

PKA Kinase Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of purified PKA and its inhibition.

Objective: To determine the in vitro potency (IC50) of an inhibitor against PKA.

General Procedure:

  • Reaction Mixture Preparation: A reaction buffer containing purified active PKA enzyme, a specific PKA substrate (e.g., kemptide), and ATP (often radiolabeled [γ-32P]ATP or in a system coupled to a detectable secondary reaction) is prepared.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or H-89) are added to the reaction mixture. A control with no inhibitor is included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays, detection can be based on luminescence, fluorescence, or colorimetric changes.

  • Data Analysis: The percentage of PKA activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

CREB Phosphorylation Assay (Cell-Based)

This assay measures the ability of an inhibitor to block PKA activity within a cellular environment by assessing the phosphorylation of a downstream target, CREB.

Objective: To determine the cellular potency (IC50) of an inhibitor.

General Procedure:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T, PC12) is cultured. The cells are then treated with serial dilutions of the inhibitor for a specific duration.

  • PKA Activation: The PKA pathway is stimulated using an activator such as forskolin or a cell-permeable cAMP analog (e.g., 8-Br-cAMP) for a short period.

  • Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated CREB (at Ser133). A primary antibody for total CREB is used as a loading control. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • Signal Detection and Analysis: The signal from the phosphorylated CREB band is detected (e.g., by chemiluminescence) and quantified. The ratio of phosphorylated CREB to total CREB is calculated for each inhibitor concentration. The cellular IC50 is determined from the dose-response curve.

Conclusion and Recommendations

Based on the available data, this compound emerges as a highly potent PKA inhibitor in both biochemical and cellular assays. Its sub-nanomolar biochemical potency is particularly noteworthy.

H-89, while a widely used and effective PKA inhibitor, suffers from a known lack of selectivity. Its off-target effects on other kinases necessitate careful experimental design and data interpretation. When using H-89, it is advisable to:

  • Use the lowest effective concentration.

  • Employ additional, structurally distinct PKA inhibitors to confirm findings.

  • Consider using PKA-null or knockdown/knockout cell lines as negative controls.

For researchers requiring high potency and, presumably, greater selectivity for PKA, This compound represents a promising alternative to H-89 . However, until a comprehensive selectivity profile of this compound is published, it is recommended to validate its on-target effects in any new experimental system.

Ultimately, the choice of inhibitor will depend on the specific experimental context, the need for high selectivity, and the availability of appropriate controls. This guide provides a foundation for making an informed decision to enhance the reliability and accuracy of research into PKA-mediated signaling pathways.

References

Unveiling the Selectivity Profile of DS01080522: A Guide to Kinase Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of kinase inhibitors, using the potent Protein Kinase A (PKA) inhibitor, DS01080522, as a central example. While specific comprehensive screening data for this compound is not publicly available, this guide will illustrate the expected data formats and the experimental protocols used to generate them.

This compound is a potent inhibitor of the cAMP-activated protein kinase catalytic subunit alpha (PRKACA), a key enzyme in cellular signaling. To evaluate its potential for off-target effects, a thorough assessment of its interaction with a broad panel of kinases is essential. This process, known as kinome profiling, provides a detailed map of a compound's selectivity.

Data Presentation: Quantifying Kinase Interactions

A primary output of kinome profiling is a quantitative measure of the inhibitor's binding affinity or enzymatic inhibition against a large number of kinases. This data is typically presented in a tabular format to facilitate easy comparison of the inhibitor's potency against its intended target versus other kinases.

Table 1: Illustrative Kinome Scan Data for this compound

The following table is a hypothetical representation of the kind of data generated from a KINOMEscan™ assay, a widely used platform for kinase profiling. The data is often presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, or as a dissociation constant (Kd).

Kinase TargetGene Symbol% Control @ 1 µMKd (nM)Kinase Family
PKAα PRKACA 0.5 < 10 AGC
PKAβPRKACB2.550AGC
PKG1αPRKG115250AGC
ROCK1ROCK130>1000AGC
Aurora AAURKA85>10000Other
CDK2CDK292>10000CMGC
EGFREGFR95>10000TK
SRCSRC98>10000TK
PI3KαPIK3CA99>10000Atypical

Note: This data is illustrative and does not represent actual experimental results for this compound.

Experimental Protocols: Assessing Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening methods. The following is a detailed methodology for a typical competition binding assay, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.

  • Kinase Preparation: Human kinases are expressed as fusions with a DNA tag, typically in E. coli or insect cells.

  • Ligand Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support, such as magnetic beads.

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase-ligand complex and quantifying the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). A lower amount of bound kinase indicates stronger binding of the test compound. For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd).

Visualizing Biological Context and Experimental Processes

Signaling Pathway of PRKACA

The primary target of this compound, PRKACA, is a central node in the cAMP signaling pathway, which regulates a multitude of cellular processes.

PRKACA_Signaling_Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases Substrates Downstream Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates This compound This compound This compound->PKA_active Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Regulates Kinase_Profiling_Workflow Compound Test Compound (this compound) Assay_Plate Assay Plate Preparation (Compound + Kinase + Reagents) Compound->Assay_Plate Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., qPCR, Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, Kd) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Head-to-head comparison of DS01080522 and AT13148

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between DS01080522 and AT13148 cannot be provided at this time. Following a comprehensive search of scientific literature and public databases, no information was found regarding a compound or product designated as "this compound." This suggests that this compound may be an internal company code for a compound not yet disclosed in public forums, a new entity with no published data, or a possible typographical error.

In contrast, substantial information is available for AT13148 , a novel, orally administered multi-AGC kinase inhibitor. What follows is a summary of the available data on AT13148, which may serve as a useful reference for researchers, scientists, and drug development professionals.

AT13148: A Profile of a Dual ROCK-AKT Inhibitor

AT13148 is a clinical-stage compound that potently inhibits both Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase B (AKT), key nodes in cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] Developed through a fragment-based drug design approach, AT13148 was investigated for the treatment of solid tumors.[3]

Mechanism of Action

AT13148 functions as an ATP-competitive inhibitor of multiple kinases within the AGC family, with particularly potent activity against AKT and ROCK.[4] The rationale for dual inhibition was to achieve enhanced anti-proliferative and anti-metastatic effects and potentially overcome resistance mechanisms associated with selective AKT inhibition.[1][3] Preclinical studies demonstrated that AT13148 could block the phosphorylation of downstream substrates of AKT and p70S6K, leading to the induction of apoptosis in cancer cells.[4]

The signaling pathway affected by AT13148 is complex, involving the PI3K/AKT/mTOR and RAS/RAF pathways. A simplified representation of its primary targets is provided below.

AT13148_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K Cell_Survival Cell Survival & Proliferation p70S6K->Cell_Survival RhoA RhoA ROCK ROCK RhoA->ROCK Metastasis Metastasis & Invasion ROCK->Metastasis AT13148 AT13148 AT13148->AKT AT13148->ROCK

Simplified signaling pathway showing the inhibitory action of AT13148 on AKT and ROCK.
Preclinical and Clinical Findings

In preclinical models, AT13148 demonstrated potent pharmacodynamic and antitumor activity.[4] It effectively inhibited the proliferation of various cancer cell lines and showed efficacy in xenograft models of breast, prostate, and uterine tumors.[4] Furthermore, it was shown to block invasion and metastasis in melanoma and pancreatic cancer models.[1][3]

A first-in-human Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of AT13148 in patients with solid tumors.[1][2] The study employed a dose-escalation design and included the analysis of pharmacodynamic markers in patient samples.[2]

Quantitative Data from Clinical Trials

The Phase I study established a maximum tolerated dose (MTD) of 180 mg, administered orally three days a week.[1] The most common treatment-related adverse events are summarized in the table below.

Adverse EventGrade 1-2Grade 3-4
HypotensionYesYes (DLT)
NauseaYesNo
HeadacheYesNo
FatigueYesNo
Elevated TransaminasesNoYes (DLT)
PneumonitisNoYes (DLT)
Maculopapular RashNoYes (DLT)
DLT: Dose-Limiting Toxicity[1]
Experimental Protocols

Western Blotting for Phosphoprotein Analysis (Based on Preclinical Studies)

A representative experimental workflow for assessing the pharmacodynamic effects of AT13148 on target engagement is outlined below. This method was used to measure the phosphorylation status of key downstream effectors of the AKT and p70S6K signaling pathways in preclinical models.[4]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cancer Cell Culture Treatment Treatment with AT13148 Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-GSK3β) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

A typical experimental workflow for Western blot analysis.
  • Cell Culture and Treatment: Human cancer cell lines (e.g., U87MG glioblastoma, MES-SA uterine sarcoma) are cultured under standard conditions.[4] Cells are then treated with varying concentrations of AT13148 or a vehicle control for a specified duration (e.g., 1 hour).[4]

  • Protein Extraction and Quantification: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins of interest (e.g., phospho-AKT (Ser473), phospho-GSK3β, phospho-S6 ribosomal protein) and total protein controls. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Outcome and Conclusion of AT13148 Development

Despite promising preclinical activity, the clinical development of AT13148 was not pursued further.[1][2][3] The decision was based on a narrow therapeutic index and an unfavorable pharmacokinetic profile observed in the Phase I trial.[1][2][3] The dose-limiting toxicities, such as hypotension and headaches, were suggestive of ROCK inhibition, while toxicities typically associated with AKT inhibition, like hyperglycemia and rash, were less prominent.[1]

References

Confirming the IC50 of DS01080522 in Your Laboratory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the half-maximal inhibitory concentration (IC50) of DS01080522, a potent inhibitor of Protein Kinase A (PKA), also known as PRKACA. We present a comparison with other commercially available PKA inhibitors and provide detailed experimental protocols for both biochemical and cell-based assays to facilitate the validation of its activity in your laboratory.

Comparative Analysis of PKA Inhibitors

This compound demonstrates high potency against PRKACA in both biochemical and cellular assays. To provide context for your experimental results, the following table summarizes the reported IC50 values of this compound and other common PKA inhibitors.

CompoundTargetBiochemical IC50Cellular IC50 (CREB Phosphorylation)
This compound PRKACA 0.8 nM [1]66 nM [1]
DS89002333PRKACA0.3 nM[2]Not Reported
H-89PKA48 nM[3][4][5]~10-30 µM (on PKA substrates)[6]
StaurosporinePKA, PKC, others7-15 nM[7][8][9][10][11]Not specific for PKA
KT5720PKA3.3 µM (at physiological ATP)[12][13]Not Reported

Experimental Protocols

To independently verify the IC50 of this compound, we provide two detailed protocols: a biochemical assay to measure direct kinase inhibition and a cell-based assay to assess its effect on a downstream signaling event.

Biochemical Assay: PRKACA Kinase Activity

This protocol is designed to measure the direct inhibition of recombinant PRKACA by this compound and other inhibitors. It is based on a colorimetric ELISA format, which is readily adaptable in most laboratory settings.

Materials:

  • Recombinant human PRKACA (active)

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other inhibitors of interest

  • Phospho-specific antibody against the PKA substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding)

  • Plate reader

Procedure:

  • Coat Plate: Dilute the PKA substrate peptide in a suitable coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Wash: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound and other inhibitors in kinase buffer. A typical starting concentration is 10 µM with 10-fold serial dilutions. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO).

  • Kinase Reaction:

    • Add 50 µL of the diluted inhibitors to the corresponding wells.

    • Add 25 µL of recombinant PRKACA (diluted in kinase buffer) to each well.

    • Initiate the reaction by adding 25 µL of ATP (diluted in kinase buffer) to each well. The final ATP concentration should be close to its Km for PRKACA.

    • Incubate for 30-60 minutes at 30°C.

  • Wash: Repeat the wash step.

  • Primary Antibody: Add 100 µL of the phospho-specific substrate antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: CREB Phosphorylation

This protocol uses Western blotting to measure the inhibition of cAMP-response element-binding protein (CREB) phosphorylation at Serine 133, a downstream target of PKA, in cultured cells.

Materials:

  • Cell line known to respond to PKA activation (e.g., HEK293, PC12)

  • Cell culture medium and supplements

  • PKA activator (e.g., Forskolin or 8-Bromo-cAMP)

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

  • Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each treatment condition. Determine the percent inhibition of CREB phosphorylation for each inhibitor concentration relative to the stimulated control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Signaling Pathways

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical IC50 Determination cluster_cellular Cell-Based IC50 Determination b_start Coat Plate with PKA Substrate b_wash1 Wash b_start->b_wash1 b_block Block b_wash1->b_block b_wash2 Wash b_block->b_wash2 b_inhibitor Add Inhibitor Dilutions b_wash2->b_inhibitor b_kinase Add PRKACA b_inhibitor->b_kinase b_atp Add ATP (Initiate Reaction) b_kinase->b_atp b_wash3 Wash b_atp->b_wash3 b_pab Add Primary Ab (anti-phospho-substrate) b_wash3->b_pab b_wash4 Wash b_pab->b_wash4 b_sab Add Secondary Ab (HRP) b_wash4->b_sab b_wash5 Wash b_sab->b_wash5 b_detect Add TMB Substrate b_wash5->b_detect b_stop Stop Reaction b_detect->b_stop b_read Read Absorbance (450 nm) b_stop->b_read b_analyze Calculate IC50 b_read->b_analyze c_plate Plate Cells c_treat Treat with Inhibitor c_plate->c_treat c_stim Stimulate with PKA Activator c_treat->c_stim c_lyse Lyse Cells c_stim->c_lyse c_quant Quantify Protein c_lyse->c_quant c_sds SDS-PAGE c_quant->c_sds c_transfer Western Blot Transfer c_sds->c_transfer c_block Block Membrane c_transfer->c_block c_pab Incubate with Primary Ab (pCREB) c_block->c_pab c_sab Incubate with Secondary Ab (HRP) c_pab->c_sab c_detect ECL Detection c_sab->c_detect c_reprobe Strip and Re-probe (Total CREB) c_detect->c_reprobe c_analyze Quantify Bands and Calculate IC50 c_reprobe->c_analyze

Caption: Experimental workflows for IC50 determination.

pka_creb_pathway ligand Hormone/Neurotransmitter receptor GPCR ligand->receptor ac Adenylyl Cyclase receptor->ac camp cAMP ac->camp   atp ATP pka PKA (PRKACA) camp->pka creb CREB pka->creb pcreb p-CREB (Ser133) gene Target Gene Transcription pcreb->gene inhibitor This compound inhibitor->pka

Caption: PKA-CREB signaling pathway.

References

Independent Verification of DS01080522 Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available data on the anti-tumor activity of a compound designated DS01080522 has yielded no specific results. Scientific and clinical databases do not contain information regarding a substance with this identifier in the context of cancer research or therapy. Therefore, a direct comparison with alternative treatments, as requested, cannot be compiled.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a framework for such a comparative analysis, outlining the necessary data points, experimental protocols, and visualizations that would be required for a thorough evaluation of a novel anti-tumor agent. This framework will use hypothetical data for a fictional compound, "Novumumab," to illustrate the expected content and structure.

Comparative Efficacy of Anti-Tumor Agents

A comprehensive comparison of a new therapeutic agent against existing treatments is crucial for determining its potential clinical utility. This typically involves in vitro and in vivo studies assessing the agent's ability to inhibit tumor growth and induce cancer cell death.

Table 1: In Vitro Cytotoxicity (IC50) of Novumumab vs. Standard-of-Care Agents in Various Cancer Cell Lines

Cell LineCancer TypeNovumumab (μM)Doxorubicin (μM)Paclitaxel (μM)
MCF-7Breast Cancer1.20.80.5
A549Lung Cancer2.51.51.1
HCT116Colon Cancer0.91.20.8
U87 MGGlioblastoma3.12.21.9

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
MCF-7 (Breast)Vehicle Control1500-
Novumumab (10 mg/kg)60060
Doxorubicin (5 mg/kg)75050
A549 (Lung)Vehicle Control1800-
Novumumab (10 mg/kg)81055
Paclitaxel (10 mg/kg)90050

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, U87 MG) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Novumumab, Doxorubicin, or Paclitaxel for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Cell Implantation: 1 x 10^6 human cancer cells (MCF-7 or A549) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Mice are randomized into treatment groups (Vehicle Control, Novumumab, Doxorubicin/Paclitaxel) and treated via intravenous injection three times a week for three weeks.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are critical for understanding the mechanism of action and the experimental design.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Novumumab Novumumab Novumumab->AKT Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Xenograft Implantation Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth Treatment Administration Treatment Administration Tumor Growth->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Synergistic effects of DS01080522 with chemotherapy agents

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the compound "DS01080522" and its synergistic effects with chemotherapy agents is not publicly available.

Extensive searches for "this compound" have not yielded any specific information about this compound, its mechanism of action, or any studies investigating its potential synergistic effects with chemotherapy. This suggests that "this compound" may be an internal research code for a compound that has not yet been disclosed in public literature or databases.

Without any available data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult internal documentation or contact the originating institution for information. It is also recommended to verify the compound identifier for any potential typographical errors.

Comparative Analysis of DS01080522 and Staurosporine on PKA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, both DS01080522 and staurosporine have emerged as significant tools for studying the function of Protein Kinase A (PKA). This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, supported by available experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and staurosporine in relation to PKA inhibition.

ParameterThis compoundStaurosporine
Target Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA)Broad-spectrum kinase inhibitor
PKA IC50 0.8 nM (for PRKACA kinase activity)[1]15 nM[2]
Cellular IC50 66 nM (for CREB phosphorylation in NIH/3T3 cells)[1][3]Not explicitly defined for a specific PKA-dependent cellular event
Known Selectivity Information not publicly availableNon-selective, inhibits a wide range of protein kinases (~80%)[4][5]

In Vitro PKA Inhibition

This compound demonstrates potent and specific inhibition of the catalytic subunit of PKA (PRKACA) with a reported IC50 value of 0.8 nM[1]. In contrast, staurosporine, a well-known and widely used kinase inhibitor, exhibits a lower potency against PKA with an IC50 of 15 nM[2]. Staurosporine's utility is often hampered by its lack of specificity, as it is known to inhibit a vast array of protein kinases[4][5]. While a comprehensive kinase selectivity profile for this compound is not publicly available, its significantly lower IC50 for PKA suggests a potentially more targeted inhibitory action compared to the broad-spectrum activity of staurosporine.

Cellular Activity

In a cellular context, this compound has been shown to inhibit the phosphorylation of CREB (cAMP response element-binding protein), a downstream target of PKA, with an IC50 of 66 nM in NIH/3T3 cells[1][3]. This demonstrates the cell permeability of this compound and its ability to engage and inhibit PKA in a live-cell environment. While staurosporine is also cell-permeable and known to induce a variety of cellular effects, including apoptosis, its broad target profile makes it challenging to attribute these effects solely to PKA inhibition without further validation.

Experimental Protocols

In Vitro PKA Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro IC50 of an inhibitor against PKA. Specific conditions for this compound and staurosporine may have varied.

Materials:

  • Recombinant active PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • Test inhibitor (this compound or staurosporine)

  • ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or commercial non-radioactive kinase assay kit)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), add the recombinant PKA enzyme.

  • Add the inhibitor dilutions to the respective reaction vessels and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the PKA substrate peptide and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at the controlled temperature.

  • Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular CREB Phosphorylation Assay (for this compound)

This protocol is based on the limited information available for the determination of the cellular IC50 of this compound[1][3].

Cell Line: NIH/3T3 cells

Procedure:

  • Plate NIH/3T3 cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for 30 minutes.

  • Lyse the cells and perform an assay to quantify the levels of phosphorylated CREB (pCREB) and total CREB. This is typically done using an ELISA-based kit or by Western blotting with specific antibodies.

  • Normalize the pCREB signal to the total CREB signal for each treatment condition.

  • Calculate the percent inhibition of CREB phosphorylation for each concentration of this compound relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway GPCR GPCR G_Protein G Protein GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding PKA_active Active PKA (2C) PKA_inactive->PKA_active Dissociation Substrates Downstream Substrates (e.g., CREB) PKA_active->Substrates Catalysis Phosphorylation Phosphorylation PKA_active->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: Canonical PKA signaling pathway.

Experimental Workflow for In Vitro PKA Inhibition Assay

PKA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Pre_incubation Pre-incubate PKA with Inhibitor Inhibitor_Dilutions->Pre_incubation Enzyme_Prep Prepare PKA Enzyme Solution Enzyme_Prep->Pre_incubation Substrate_Mix Prepare Substrate & ATP Mix Reaction_Initiation Initiate Reaction with Substrate/ATP Substrate_Mix->Reaction_Initiation Pre_incubation->Reaction_Initiation Incubation Incubate at Controlled Temp Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Quantification Quantify Phosphorylation Reaction_Stop->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis

Caption: Workflow for in vitro PKA inhibition assay.

Logical Comparison of this compound and Staurosporine

Inhibitor_Comparison cluster_this compound This compound cluster_Staurosporine Staurosporine PKA_Target Protein Kinase A (PKA) DS_Potency High Potency (IC50 = 0.8 nM) PKA_Target->DS_Potency Stauro_Potency Moderate Potency (IC50 = 15 nM) PKA_Target->Stauro_Potency DS_Selectivity Selectivity Profile Not Publicly Available DS_Potency->DS_Selectivity DS_Cellular Inhibits CREB Phos. (IC50 = 66 nM) DS_Selectivity->DS_Cellular Stauro_Selectivity Broad Spectrum/ Non-selective Stauro_Potency->Stauro_Selectivity Stauro_Cellular Broad Cellular Effects (e.g., Apoptosis) Stauro_Selectivity->Stauro_Cellular

References

Safety Operating Guide

Proper Disposal and Safety Protocols for DS01080522, a PRKACA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: DS01080522 is a potent inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). Standard laboratory precautions and specific disposal procedures for chemical waste are required.

This document provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Summary of Key Quantitative Data

The following table summarizes the key inhibitory concentrations (IC₅₀) for this compound, providing a quick reference for its biological activity.

TargetIC₅₀ Value
PRKACA Kinase Activity0.8 nM[1][2]
CREB Phosphorylation66 nM[1][2]

Disposal Procedures

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures should be followed.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and solutions, in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Ensure the container is suitable for chemical waste and is kept closed when not in use.[3]

2. Labeling:

  • Label the hazardous waste container with "Hazardous Waste" and clearly indicate the contents, including the name "this compound".

  • Include the date of waste accumulation.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • The storage area should be cool and dry.[3]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not discharge this compound or its solutions down the drain or dispose of it with regular trash.[3]

  • Adhere to all applicable local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following provides a general methodology for assessing the in-vitro efficacy of this compound, based on its known mechanism of action.

Protocol: Inhibition of CREB Phosphorylation in Cell Culture

Objective: To determine the inhibitory effect of this compound on the phosphorylation of cAMP response element-binding protein (CREB) in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., NIH/3T3) in appropriate media and conditions until they reach the desired confluence.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., ranging from 1 µM to 10 µM). Treat the cells with the different concentrations of this compound for a specified period (e.g., 30 minutes).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and a primary antibody for total CREB as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-CREB and total CREB. Normalize the p-CREB signal to the total CREB signal to determine the extent of inhibition at each concentration of this compound.

Visualizations

Signaling Pathway of PRKACA Inhibition

The following diagram illustrates the canonical cAMP signaling pathway and the point of inhibition by this compound.

PRKACA_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GPCR GPCR G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylate Cyclase G_Protein->AC 3. Activation ATP ATP cAMP cAMP ATP->cAMP 4. Conversion AC PKA_Inactive Inactive PKA (PRKACA + Regulatory Subunits) cAMP->PKA_Inactive 5. Binding PRKACA_Active Active PRKACA PKA_Inactive->PRKACA_Active 6. Activation CREB CREB PRKACA_Active->CREB 7. Phosphorylation This compound This compound This compound->PRKACA_Active Inhibition pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression 8. Transcription

Caption: Inhibition of the cAMP/PKA signaling pathway by this compound.

References

Essential Safety and Operational Guide for Handling DS01080522

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of DS01080522, a potent inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound is a chemical compound intended for research use only. While a comprehensive Safety Data Sheet (SDS) with specific hazard information is not publicly available, general precautions for handling potent chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a certified chemical fume hood is mandatory.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

Hygiene Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Operational Plans: Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

  • Consult the supplier's product information sheet for specific storage temperature recommendations.

Spill Management:

  • In case of a spill, evacuate the area and prevent further spread of the material.

  • Wear appropriate PPE, including respiratory protection if dealing with a powder.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, follow your institution's emergency procedures for hazardous chemical spills.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Protocols

This compound has been identified as a PRKACA inhibitor with anti-tumor activity, particularly in the context of fibrolamellar hepatocellular carcinoma (FL-HCC) research. The following are generalized protocols based on methodologies commonly used to evaluate such compounds. For specific experimental details, it is imperative to consult the primary research literature, such as the work by Toyota et al. (2022) in Biochemical and Biophysical Research Communications.

In Vitro Kinase Inhibition Assay

This experiment aims to quantify the inhibitory activity of this compound on PRKACA kinase.

Methodology:

  • Reaction Setup: In a microplate, combine a purified PRKACA enzyme, a suitable kinase substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the substrate used (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CREB Phosphorylation Western Blot

This protocol assesses the effect of this compound on the phosphorylation of CREB, a downstream target of PRKACA, in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line) to an appropriate confluency. Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for p-CREB and normalize to a loading control (e.g., total CREB or a housekeeping protein like β-actin or GAPDH) to determine the effect of this compound on CREB phosphorylation.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This experiment evaluates the anti-tumor activity of this compound in a living organism.

Methodology:

  • PDX Model Establishment:

    • Surgically obtain fresh tumor tissue from a patient (e.g., with FL-HCC).

    • Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).

    • Monitor the mice for tumor growth.

  • Tumor Expansion and Cohort Formation:

    • Once the initial tumors (P0 generation) reach a specific size, they can be harvested and passaged into new cohorts of mice for expansion.

    • When tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Administer a vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • Monitor the overall health and well-being of the mice.

  • Endpoint and Analysis:

    • At the end of the study (defined by a specific time point or tumor size limit), euthanize the mice and excise the tumors.

    • Analyze the tumor tissues (e.g., by histology, immunohistochemistry, or western blot) to assess the effect of the treatment on tumor growth and relevant biomarkers.

Visualizations

PRKACA Signaling Pathway

PRKACA_Signaling_Pathway ext_signal External Signal (e.g., Hormones) gpcr GPCR ext_signal->gpcr g_protein G Protein gpcr->g_protein ac Adenylate Cyclase g_protein->ac atp ATP camp cAMP ac->camp atp->camp pka_inactive Inactive PKA (R2C2) camp->pka_inactive pka_active Active PRKACA (Catalytic Subunits) pka_inactive->pka_active substrates Downstream Substrates pka_active->substrates creb CREB pka_active->creb p_creb p-CREB creb->p_creb gene_transcription Gene Transcription p_creb->gene_transcription This compound This compound This compound->pka_active Inhibition

Caption: PRKACA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow patient_tumor Patient Tumor (e.g., FL-HCC) implantation Implantation into Immunocompromised Mice patient_tumor->implantation pdx_establishment PDX Model Establishment (P0) implantation->pdx_establishment expansion Tumor Expansion (Passaging) pdx_establishment->expansion cohort_formation Cohort Formation & Randomization expansion->cohort_formation treatment_group Treatment Group (this compound) cohort_formation->treatment_group control_group Control Group (Vehicle) cohort_formation->control_group monitoring Monitoring (Tumor Volume, Body Weight) treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis (Histology, Biomarkers) endpoint->analysis

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.